Ursodeoxycholic Acid Methyl Ester
説明
Structure
3D Structure
特性
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-ZQMFMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430934 | |
| Record name | Ursodeoxycholic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-55-3 | |
| Record name | Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ursodeoxycholic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl ursodeoxycholate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Ursodeoxycholic Acid Methyl Ester from Cholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Ursodeoxycholic Acid (UDCA) Methyl Ester, a crucial derivative in the pharmaceutical industry, starting from the readily available and cost-effective cholic acid. The synthesis involves a multi-step process encompassing protection of functional groups, selective oxidation, deoxygenation, and stereochemical inversion. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and provides visual representations of the synthetic pathway and experimental workflows.
Overall Synthetic Strategy
The transformation of cholic acid to ursodeoxycholic acid methyl ester is a multi-step chemical synthesis that primarily involves two key transformations: the removal of the hydroxyl group at the C-12 position and the epimerization of the 7α-hydroxyl group to the desired 7β-configuration. The carboxylic acid and other hydroxyl groups are strategically protected and deprotected throughout the synthesis to ensure regioselectivity. The overall yield for this multi-step synthesis is typically around 30%.[1]
A typical synthetic route is outlined below:
-
Esterification of Cholic Acid: The carboxylic acid moiety of cholic acid is first protected as a methyl ester to prevent its interference in subsequent reactions.
-
Selective Acetylation: The hydroxyl groups at the 3α and 7α positions are selectively protected as acetates.
-
Oxidation of the 12α-Hydroxyl Group: The unprotected 12α-hydroxyl group is oxidized to a ketone.
-
Deoxygenation at C-12: The 12-keto group is removed via a Wolff-Kishner reduction to yield the chenodeoxycholic acid (CDCA) backbone.
-
Hydrolysis: The acetyl protecting groups at the 3α and 7α positions are removed.
-
Epimerization of the 7α-Hydroxyl Group: The 7α-hydroxyl group is converted to the 7β-hydroxyl group. This is a critical step and can be achieved through an oxidation-reduction sequence or via enzymatic methods.
-
Final Esterification: The resulting ursodeoxycholic acid is esterified to its methyl ester.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields of the reactions.
Step 1: Methylation of Cholic Acid to Methyl Cholate (B1235396)
The carboxylic acid group of cholic acid is esterified to prevent its participation in subsequent reactions. A common method involves the use of trimethylsilyl (B98337) diazomethane (B1218177).
Experimental Protocol:
To a solution of cholic acid (2.0 g, 4.9 mmol) in a 2:1 mixture of toluene (B28343) and methanol (B129727) (30 ml), trimethylsilyl diazomethane (3.67 ml, 7.34 mmol) is added. The reaction mixture is stirred at 20 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a methanol/dichloromethane (1:10) eluent system until the cholic acid is completely consumed. Upon completion, the solvent is removed under reduced pressure to yield methyl cholate as a white foam.[2]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Cholic Acid | 408.58 | 2.0 | 4.9 |
| Trimethylsilyl diazomethane | 114.22 | 0.84 | 7.34 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| Methyl Cholate | 422.62 | 2.08 | 100 |
Step 2: Selective Acetylation of Methyl Cholate
The 3α and 7α hydroxyl groups of methyl cholate are selectively protected as acetates, leaving the 12α-hydroxyl group free for the subsequent oxidation step.
Experimental Protocol:
A detailed protocol for the selective acetylation of the 3- and 7-OH groups is described in the literature with a reported yield of 92% using acetic anhydride (B1165640) and pyridine.[1]
| Reactant | Reagents | Yield (%) |
| Methyl Cholate | Acetic Anhydride, Pyridine | 92 |
Step 3: Oxidation of Methyl 3α,7α-diacetyl-12α-hydroxycholanoate
The unprotected 12α-hydroxyl group is oxidized to a ketone using an oxidizing agent like chromium trioxide.
Experimental Protocol:
The oxidation of the 12-OH group is carried out using CrO₃, with a reported yield of 98%.[1]
| Starting Material | Oxidizing Agent | Product | Yield (%) |
| Methyl 3α,7α-diacetyl-12α-hydroxycholanoate | CrO₃ | Methyl 3α,7α-diacetyl-12-oxocholanoate | 98 |
Step 4: Deoxygenation of the 12-Keto Group (Wolff-Kishner Reduction)
The 12-keto group is removed to yield the chenodeoxycholate backbone. This is a crucial deoxygenation step.
Experimental Protocol:
The 12-keto group is removed by a Wolff–Kishner reaction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.[1][3] This reaction, after a deprotection step in an alkaline environment, yields chenodeoxycholic acid (CDCA) with a reported yield of 82%.[1]
| Starting Material | Reaction | Product | Yield (%) |
| Methyl 3α,7α-diacetyl-12-oxocholanoate | 1. Deprotection (alkaline) 2. Wolff-Kishner Reduction | Chenodeoxycholic Acid | 82 |
Step 5: Hydrolysis of the Diacetate (if not performed prior to Wolff-Kishner)
If the acetyl protecting groups were not removed prior to the Wolff-Kishner reduction, a separate hydrolysis step is required.
Experimental Protocol:
The methyl 3α,7α-diacetylchenodeoxycholate is hydrolyzed using a base such as sodium hydroxide (B78521) in an aqueous alcohol solution.
Step 6: Epimerization of Chenodeoxycholic Acid to Ursodeoxycholic Acid
This is a key step that defines the final product. The 7α-hydroxyl group of chenodeoxycholic acid is epimerized to the 7β-hydroxyl group of ursodeoxycholic acid. This can be achieved through a chemical oxidation-reduction sequence or via enzymatic conversion.
Chemical Method: Oxidation and Stereoselective Reduction
Experimental Protocol:
-
Oxidation: The 7α-hydroxyl group of a chenodeoxycholic acid derivative is oxidized to a 7-keto intermediate.
-
Reduction: The 7-keto group is then stereoselectively reduced to the 7β-hydroxyl group.
Enzymatic Method:
Certain microorganisms, such as strains of Clostridium, are capable of epimerizing chenodeoxycholic acid to ursodeoxycholic acid.[4] This biotransformation proceeds via a 3α-hydroxy-7-keto-5β-cholanoic acid intermediate.[4]
Step 7: Esterification of Ursodeoxycholic Acid to its Methyl Ester
The final step is the esterification of the carboxylic acid group of ursodeoxycholic acid to yield the desired methyl ester.
Experimental Protocol:
Ursodeoxycholic acid can be esterified using methanol in the presence of an acid catalyst. For example, a patent describes the esterification of an ursodeoxycholic acid imidazole (B134444) salt intermediate after acidification with phosphoric acid, followed by esterification with methanol in the presence of hydrochloric acid.[5]
| Starting Material | Reagents | Product |
| Ursodeoxycholic Acid | Methanol, Acid Catalyst (e.g., HCl) | This compound |
Visualization of the Synthetic Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the overall synthetic pathway and a typical experimental workflow.
Overall Synthetic Pathway from Cholic Acid to this compound
Caption: Chemical synthesis pathway from cholic acid to this compound.
Experimental Workflow for a Typical Chemical Transformation
Caption: A generalized workflow for a single chemical step in the synthesis.
Conclusion
The synthesis of this compound from cholic acid is a well-established but complex process that requires careful control of reaction conditions and strategic use of protecting groups. This guide provides a detailed overview of the key steps involved, offering experimental insights and quantitative data to aid researchers in this field. The development of more efficient and environmentally friendly methods, particularly chemoenzymatic approaches for the critical epimerization step, continues to be an active area of research with the potential to significantly improve the overall efficiency of this important pharmaceutical synthesis.
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. CHOLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Ursodeoxycholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic Acid Methyl Ester (UDCA-ME), also known as Methyl Ursodeoxycholate, is a synthetic derivative of Ursodeoxycholic Acid (UDCA), a secondary bile acid found naturally in the body.[1] With the chemical formula C25H42O4 and a molecular weight of approximately 406.60 g/mol , this compound serves as a crucial precursor and intermediate in the synthesis of UDCA.[1][2] The methyl ester functional group enhances its solubility and bioavailability compared to its parent compound, potentially leading to improved therapeutic outcomes.[1] UDCA-ME is primarily utilized in the pharmaceutical industry for the production of UDCA, a well-established therapeutic agent for dissolving cholesterol gallstones and treating cholestatic liver diseases such as primary biliary cholangitis.[3][4] Its applications also extend to aquaculture, where it is a precursor for fish growth promoters.[3][5]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [2][6] |
| Synonyms | Methyl Ursodeoxycholate, Ursodeoxycholic Acid EP Impurity G, Methyl 3α,7β-Dihydroxy-5β-cholan-24-oate | [2][7] |
| CAS Number | 10538-55-3 | [2] |
| Molecular Formula | C25H42O4 | [1][8] |
| Molecular Weight | 406.6 g/mol | [2][8] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 59-62°C (for deuterated form, this compound-d5) | [9][10] |
| Solubility | Soluble in Acetone, Chloroform, and Methanol | [9][10] |
| Purity | >95% (HPLC) | [6] |
| Storage Temperature | 2-8°C | [8][11] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C | [2][8] |
| InChI Key | GRQROVWZGGDYSW-ZQMFMVRBSA-N | [11] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to UDCA-ME have been established, often starting from more abundant bile acids like cholic acid or chenodeoxycholic acid. A common strategy involves the epimerization of the 7α-hydroxy group of a chenodeoxycholic acid derivative to the desired 7β-hydroxy configuration.[1]
Method: Oxidation-Reduction Pathway for Epimerization
This widely used chemical method involves a two-step process to invert the stereochemistry at the C7 position.[1]
-
Step 1: Oxidation of the 7α-hydroxy group.
-
The starting material, a chenodeoxycholic acid derivative with the carboxylic acid group protected as a methyl ester, is dissolved in an appropriate organic solvent.
-
An oxidizing agent is added to selectively oxidize the 7α-hydroxy group to a 7-keto intermediate (3α-hydroxy-7-ketocholanic acid).[12]
-
The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up to isolate the 7-keto intermediate.
-
-
Step 2: Stereoselective Reduction to the 7β-hydroxy product.
-
The isolated 7-keto intermediate is dissolved in a solvent, typically a lower aliphatic alcohol like butanol.[13]
-
A stereoselective reducing agent (e.g., sodium metal in butanol) is added, which preferentially attacks the keto group from the less hindered α-face, resulting in the formation of the 7β-hydroxy group.[1][13]
-
The reaction is allowed to proceed, often with heating, until completion.
-
The final product, this compound, is isolated through extraction and purified.[1]
-
Purification Protocol
Purification is critical to ensure the removal of impurities, particularly the chenodeoxycholic acid isomer.[14] A combination of techniques is often employed.
Method: Crystallization and Chromatography
-
Initial Purification: The crude product from the synthesis reaction is often purified by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) or methanol/water.[13][15]
-
Chromatographic Purification: For higher purity, column chromatography is employed.[1]
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A solvent system is chosen to effectively separate UDCA-ME from any remaining starting materials, intermediates, or stereoisomers. The polarity of the mobile phase is optimized based on preliminary TLC analysis.
-
Elution and Fraction Collection: The crude material is loaded onto the column, and the mobile phase is passed through. Fractions are collected and analyzed by TLC or HPLC.
-
Product Isolation: Fractions containing the pure UDCA-ME are combined, and the solvent is removed under reduced pressure to yield the purified solid.
-
Analytical Methods
Quantitative analysis and impurity profiling are essential for quality control. HPLC is the most common method for this purpose.
Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector or a UV detector (if derivatization is used) is required.[16][17]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[16]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.0) in a specific ratio (e.g., 55:45 v/v) is common.[16][17]
-
Flow Rate: A flow rate of around 1.0-1.5 mL/min is maintained.[16][17]
-
Temperature: The column and detector are often maintained at a constant temperature, such as 40°C, to ensure reproducibility.[17]
-
-
Sample Preparation:
-
A standard solution is prepared by accurately weighing a reference standard of UDCA-ME and dissolving it in a suitable solvent like methanol.
-
The sample to be analyzed is similarly dissolved in the same solvent to a known concentration.
-
-
Analysis:
-
Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of the standard solution.[7]
-
Visualizations: Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the chemical synthesis and purification of this compound from a chenodeoxycholic acid precursor.
Caption: Generalized workflow for the synthesis of UDCA-ME.
Biological Activity and Signaling Pathways
While UDCA-ME acts as a precursor, its therapeutic effects are attributed to its hydrolysis to UDCA.[1] UDCA exerts significant biological activities, including hepatoprotective, anti-inflammatory, and choleretic effects.[1] These effects are mediated through the modulation of several key signaling pathways.
Relationship between UDCA-ME, UDCA, and Biological Effects
This diagram illustrates the logical relationship where UDCA-ME serves as a prodrug that, once converted to UDCA, influences multiple downstream biological processes.
Caption: The role of UDCA-ME as a prodrug for active UDCA.
UDCA's Role in the AKT/mTOR/SREBP-1 Signaling Pathway
UDCA has been shown to ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway, which is a key pathway in controlling lipogenesis.[18] In conditions like nonalcoholic fatty liver disease (NAFLD), this pathway can become dysregulated. UDCA treatment has been found to repress the activation of AKT and mTOR, leading to a downstream decrease in the expression of nSREBP-1, a key transcription factor for lipid synthesis.[18]
References
- 1. Buy this compound | 10538-55-3 [smolecule.com]
- 2. Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)- | C25H42O4 | CID 9801465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyursocholic acid methyl ester | 10538-55-3 [chemicalbook.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. This compound | 10538-55-3 | FU28647 [biosynth.com]
- 9. This compound-d5 | CAS 93701-19-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. Ursodeoxycholic Acid D5 Methyl Ester | CAS 93701-19-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. This compound | 10538-55-3 [sigmaaldrich.com]
- 12. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 13. Ursodeoxycholic acid | 128-13-2 [chemicalbook.com]
- 14. US20150291651A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 15. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 18. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of Ursodeoxycholic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic routes for Ursodeoxycholic Acid Methyl Ester, an important derivative of Ursodeoxycholic Acid (UDCA). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of bile acid-related compounds.
Spectroscopic Data
Precise spectroscopic data is fundamental for the identification and characterization of this compound. While comprehensive spectral data for the methyl ester is not widely published, this section summarizes available data and provides analogous data from the parent compound, Ursodeoxycholic Acid, for comparative purposes.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.
Table 1: GC-MS Data for this compound [1]
| Property | Value |
| Molecular Formula | C25H42O4 |
| Molecular Weight | 406.6 g/mol |
| Mass Spectrometer | JEOL GCmate |
| Ionization Method | Electron Ionization (EI) |
| Major Fragment Ions (m/z) | Relative Intensity |
| 370.3 | 100 |
| 255.2 | 87 |
| 388.3 | 80 |
| 95.1 | 76.70 |
| 81.1 | 73.20 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of public domain NMR spectra for this compound, the following tables present data for the parent compound, Ursodeoxycholic Acid, to provide an expected spectral framework. The presence of the methyl ester group in this compound would primarily introduce a characteristic singlet peak around 3.6-3.7 ppm in the ¹H NMR spectrum and a peak around 51-52 ppm in the ¹³C NMR spectrum.
Table 2: ¹H NMR Spectroscopic Data for Ursodeoxycholic Acid (500 MHz, CDCl₃) [2][3][4]
| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
| 3.62 | m | H-3 |
| 3.96 | m | H-7 |
| 0.65 | s | CH₃-18 |
| 0.92 | s | CH₃-19 |
| 0.94 | d | CH₃-21 |
Table 3: ¹³C NMR Spectroscopic Data for Ursodeoxycholic Acid [3][5]
| Chemical Shift (ppm) | Assignment (Tentative) |
| 179.7 | C-24 (Carboxyl) |
| 71.9 | C-3 |
| 71.2 | C-7 |
| 56.1 | C-14 |
| 54.9 | C-17 |
| 43.6 | C-5 |
| 42.8 | C-13 |
| 40.4 | C-8 |
| 39.9 | C-12 |
| 39.4 | C-10 |
| 37.2 | C-1 |
| 35.3 | C-4 |
| 35.1 | C-6 |
| 33.5 | C-9 |
| 31.0 | C-20 |
| 30.5 | C-22 |
| 28.7 | C-16 |
| 28.2 | C-2 |
| 24.2 | C-15 |
| 23.5 | C-19 |
| 21.2 | C-11 |
| 18.4 | C-21 |
| 12.0 | C-18 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be very similar to that of Ursodeoxycholic Acid, with the key difference being the C=O stretching frequency of the ester compared to the carboxylic acid.
Table 4: Predicted IR Absorption Bands for this compound (based on UDCA data) [6][7]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (hydroxyl groups) |
| ~2940 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1450 | C-H bend (aliphatic) |
| ~1040 | C-O stretch |
Experimental Protocols
This section outlines generalized experimental protocols for the spectroscopic analysis and synthesis of this compound. These are intended as a starting point and may require optimization for specific instrumentation and research goals.
Synthesis of this compound
This compound is typically synthesized from Ursodeoxycholic Acid through an esterification reaction.
Protocol: Methyl Esterification of Ursodeoxycholic Acid [8]
-
Dissolution: Dissolve Ursodeoxycholic Acid in a suitable solvent such as methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
-
Neutralization: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 500 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary.
Mass Spectrometry
Protocol: GC-MS Analysis [1]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to ensure good separation of the analyte from any impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is typically used. Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
Visualizations
The following diagrams illustrate key relationships and workflows related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Relationship between UDCA and its methyl ester.
References
- 1. Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)- | C25H42O4 | CID 9801465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. hmdb.ca [hmdb.ca]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 10538-55-3 [smolecule.com]
The Biological Activity of Bile Acid Methyl Esters: A Technical Guide for Researchers
Abstract
Bile acid methyl esters, synthetic derivatives of endogenous bile acids, are pivotal tools in the study of bile acid biology and serve as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of bile acid methyl esters, focusing on their interactions with key nuclear and cell surface receptors, their metabolic consequences, and their emerging therapeutic potential. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. Beyond their classical role in facilitating lipid digestion and absorption, bile acids are now recognized as complex signaling molecules that regulate their own synthesis, transport, and metabolism, as well as modulating lipid, glucose, and energy homeostasis.[1][2] These diverse functions are mediated primarily through the activation of the nuclear farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[1][2][3][4][5][6][7][8][9]
The esterification of the C-24 carboxylic acid group of bile acids to form methyl esters is a common chemical modification. This alteration increases the hydrophobicity of the molecule, which can influence its cellular uptake, protein binding, and overall biological activity.[10] Bile acid methyl esters are crucial intermediates in the synthesis of various bile acid derivatives, allowing for the exploration of structure-activity relationships and the development of novel receptor agonists and antagonists.[11][12] This guide will delineate the known biological activities of bile acid methyl esters, providing researchers with a comprehensive resource to support their investigations.
Synthesis of Bile Acid Methyl Esters
The preparation of bile acid methyl esters is a fundamental procedure in bile acid research. Several methods have been reported, each with its advantages and disadvantages.
Acid-Catalyzed Esterification
A common method involves dissolving the parent bile acid in a large excess of absolute methanol (B129727) containing a catalytic amount of a strong mineral acid, such as hydrochloric acid or sulfuric acid.[11][12] However, the use of strong acids can lead to the formation of undesirable side products, particularly with polyhydroxy steroids like bile acids.[11][12] A milder alternative utilizes p-toluenesulfonic acid in methanol, which offers the advantages of a solid acid catalyst, preventing byproduct formation and yielding a high-purity product.[13]
Diazomethane Esterification
Bile acid methyl esters can also be prepared using diazomethane.[11][12][14] This method avoids the use of strong mineral acids but requires caution due to the toxic and explosive nature of diazomethane.
Dimethyl Carbonate with K2CO3/Tetrabutylammonium (B224687) Chloride
A greener and milder alternative for methyl esterification of carboxylic acids, including bile acids, involves the use of dimethyl carbonate promoted by potassium carbonate and tetrabutylammonium chloride.
Biological Targets and Activities
Bile acid methyl esters have been shown to interact with several biological targets, leading to a range of cellular and physiological effects.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that acts as a primary sensor for bile acids.[5][6] Upon activation, FXR regulates the expression of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[5][15][16] While the parent bile acids are the endogenous ligands for FXR, the activity of their methyl esters has been investigated. The potency of bile acids as FXR activators generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[5][6] Esterification can modulate this activity. For instance, a study on various bile acid derivatives showed that while some modifications enhance FXR activation, others can diminish it.[17]
Takeda G-protein Coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that is also activated by bile acids, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[3][4] TGR5 activation is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammation.[3][4][8][18] Similar to FXR, the parent bile acids are the natural ligands, but their derivatives, including methyl esters, can exhibit altered TGR5 activity. For example, while methyl ester derivatives of some bile acids retain the potency and efficacy of the corresponding parent bile acid, other modifications can significantly alter their activity.[3]
Aldo-Keto Reductase 1C2 (AKR1C2)
Recent studies have identified AKR1C2, an enzyme implicated in cancer and chemotherapy resistance, as a potential target for bile acid methyl esters.[19] Molecular docking and in vitro assays have shown that several bile acid methyl esters can inhibit AKR1C2 activity.[14][19]
Other Activities
-
Cytotoxicity: The cytotoxicity of bile acids is correlated with their hydrophobicity.[10] Methyl esterification increases hydrophobicity and can therefore enhance the cytotoxic effects of bile acids on certain cell types, such as 3T3 fibroblasts.[10]
-
Permeation Enhancement: Some bile acid derivatives have been investigated as permeation enhancers. For example, the methyl ester of a keto derivative of cholic acid did not show a promoting effect on quinine (B1679958) uptake into the central nervous system, suggesting specific structural requirements for this activity.[20][21]
-
Antimicrobial Activity: Bile acids possess antimicrobial properties that help shape the gut microbiota.[22] While specific studies on the antimicrobial activity of bile acid methyl esters are limited, their increased hydrophobicity may influence their interaction with bacterial membranes.
-
Inhibition of Clostridioides difficile Toxin B: A recent study revealed that cholic acid methyl ester can bind to the C-terminal CROP domain of the C. difficile toxin TcdB, stabilizing it in an inactive conformation and preventing it from engaging host cell receptors.[23]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activity of bile acid methyl esters and their parent compounds for comparison.
Table 1: Inhibitory Activity of Bile Acid Methyl Esters against AKR1C2
| Compound | IC50 (µM) | % Inhibition at a given concentration | Reference |
| Top ranking bile acid methyl ester | ~3.6 | >50% | [14][19] |
| 6 out of 11 tested bile acid methyl esters | Not specified | >50% | [19] |
Table 2: Agonist Potency of Parent Bile Acids on FXR and TGR5
| Compound | Receptor | EC50 (µM) | Reference |
| Chenodeoxycholic acid (CDCA) | FXR | 17 | [5] |
| Cholic acid (CA) | FXR | ~600 | [5] |
| Lithocholic acid (LCA) | TGR5 | ~0.6 | [6] |
| Taurolithocholic acid (TLCA) | TGR5 | ~0.3 | [6] |
Note: Specific EC50 values for bile acid methyl esters on FXR and TGR5 are not consistently reported in the reviewed literature. The data for parent bile acids are provided for context.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of bile acid methyl esters.
Synthesis of Bile Acid Methyl Esters using p-Toluenesulfonic Acid
Objective: To synthesize bile acid methyl esters using a mild and efficient method.[13]
Materials:
-
Parent bile acid (e.g., cholic acid, chenodeoxycholic acid)
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the bile acid (1 g) in methanol (50 mL) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 5% sodium bicarbonate solution (2 x 25 mL) to remove the acid catalyst.
-
Wash the organic layer with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude bile acid methyl ester.
-
Purify the product by recrystallization or column chromatography if necessary.
In Vitro AKR1C2 Inhibition Assay
Objective: To determine the inhibitory activity of bile acid methyl esters against human AKR1C2.[19]
Materials:
-
Recombinant human AKR1C2 enzyme
-
NADPH
-
Substrate (e.g., 1-acenaphthenol)
-
Bile acid methyl esters (test compounds)
-
Ursodeoxycholic acid (positive control inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Add the AKR1C2 enzyme to initiate the pre-incubation (typically 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in NADPH absorbance at 340 nm or the formation of the product over time using a microplate reader.
-
Calculate the initial reaction rates.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell-Based FXR Activation Assay (Luciferase Reporter Assay)
Objective: To assess the ability of bile acid methyl esters to activate FXR in a cellular context.[5][17]
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
Expression vector for human FXR
-
FXR-responsive element (FXRE)-driven luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Bile acid methyl esters (test compounds)
-
Chenodeoxycholic acid (CDCA) (positive control agonist)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds or the positive control at various concentrations.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control vector (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: FXR signaling pathway activation by a bile acid methyl ester.
References
- 1. Metabolic effects of bile acids in the gut in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Bile Acid Metabolism to Improve Plasma Lipid and Lipoprotein Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic effects of bile acid sequestration: impact on cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid receptors as targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acids as constituents for dental composites: in vitro cytotoxicity of (meth)acrylate and other ester derivatives of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. p-Toluenesulfonic acid/methanol: mild reagent for the preparation of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 16. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of the Potential of Bile Acid Methyl Esters as Inhibitors of Aldo-keto Reductase 1C2: Insight from Molecular Docking, Virtual Screening, Experimental Assays and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. contagionlive.com [contagionlive.com]
An In-depth Technical Guide to Ursodeoxycholic Acid Methyl Ester (CAS number 10538-55-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursodeoxycholic Acid Methyl Ester (UDCA-ME), the methyl ester derivative of the secondary bile acid Ursodeoxycholic Acid (UDCA), serves as a crucial intermediate in the synthesis of UDCA and is a subject of growing research interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of UDCA-ME, covering its physicochemical properties, synthesis, and analytical methodologies. It also explores its biological activities, although much of the current understanding is extrapolated from its parent compound, UDCA. This document aims to be a valuable resource for researchers and professionals involved in the development of bile acid-based therapeutics.
Chemical and Physical Properties
This compound (UDCA-ME) is a cholanoid and a synthetic derivative of Ursodeoxycholic Acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10538-55-3 | [2] |
| Molecular Formula | C25H42O4 | [2][3] |
| Molecular Weight | 406.60 g/mol | [2][3] |
| IUPAC Name | methyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate | [4] |
| Synonyms | Methyl ursodeoxycholate, (3α,5β,7β)-3,7-Dihydroxycholan-24-oic acid methyl ester, Ursodeoxycholic Acid EP Impurity G | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 142-143 °C | [5] |
| Solubility | Soluble in acetone, chloroform, and methanol (B129727).[6] The methyl ester functionality is suggested to enhance its solubility compared to UDCA.[7] | [6][7] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Purification
UDCA-ME is primarily synthesized from its parent compound, Ursodeoxycholic Acid (UDCA), or as an intermediate in the multi-step synthesis of UDCA from other bile acid precursors like cholic acid or chenodeoxycholic acid.
Synthesis from Ursodeoxycholic Acid
A common method for the synthesis of UDCA-ME is the esterification of UDCA with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.[8][9]
Experimental Protocol: Esterification of Ursodeoxycholic Acid
-
Dissolution: Dissolve crude Ursodeoxycholic Acid in methanol. For example, 1.320 kg of crude UDCA can be dissolved in 5.280 liters of methanol with stirring at 20°C for approximately 15 minutes.[8]
-
Acidification: Add a catalytic amount of a strong acid. For instance, introduce 132 cm³ of 66 Bé sulfuric acid over 15 minutes while maintaining stirring.[8]
-
Reaction: Continue stirring the mixture for a set period, for example, 2 hours.[8]
-
Work-up: Quench the reaction by adding a mixture of demineralized water, sodium bicarbonate, ice, and an organic solvent like methylene (B1212753) chloride.[8]
-
Extraction: Separate the organic phase and re-extract the aqueous phase with the organic solvent to maximize product recovery.[8]
-
Purification: The crude UDCA-ME can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[8]
Synthesis as an Intermediate
In more complex syntheses starting from other bile acids, UDCA-ME is often a key intermediate that is isolated and purified before hydrolysis to high-purity UDCA.[10] For instance, a process starting from cholic acid involves multiple steps to modify the steroid nucleus, followed by the formation and purification of the methyl ester before the final hydrolysis step.[10]
Experimental Workflow: UDCA Synthesis via UDCA-ME Intermediate
Caption: Synthesis of high-purity UDCA often involves the formation and purification of UDCA-ME.
Analytical Methods
A variety of analytical techniques are employed for the characterization and quantification of UDCA-ME.
| Analytical Method | Key Parameters | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phase. Mobile Phase: Methanol-water mixtures are commonly used. For example, a 3:2 (v/v) mixture of methanol and water. Detection: Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or UV detection at low wavelengths (e.g., 200 nm). | [11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization: Typically analyzed as methyl ester-trimethylsilyl (Me-TMS) ether derivatives. Instrumentation: Provides detailed structural information and is often used as a reference method. | [11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation. 1H and 13C NMR data are available for UDCA and can be used as a reference for the analysis of UDCA-ME. | [13][14] |
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation data for structural confirmation. | [15] |
HPLC Method for Impurity Profiling
Experimental Protocol: HPLC Analysis of Bile Acids (Adapted from[11])
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water (e.g., 3:2, v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: An RI or ELSD detector is suitable for detecting bile acids which lack a strong chromophore. UV detection at 200 nm can also be used.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection Volume: A standard injection volume is 20 µL.
Biological Activity and Mechanism of Action
The biological activity of UDCA-ME has not been as extensively studied as its parent compound, UDCA. However, it is often investigated in contexts where UDCA has shown therapeutic potential, with the hypothesis that the methyl ester modification may enhance properties like solubility and bioavailability.[7] The primary reported biological activities include choleretic, hepatoprotective, and anti-inflammatory effects.[7]
Potential Therapeutic Areas
-
Neurodegenerative Diseases: Research suggests that UDCA-ME may offer neuroprotective benefits, with studies exploring its potential in animal models of Alzheimer's and Parkinson's disease.[7]
-
Muscle Disorders: UDCA-ME is being investigated for its potential to improve muscle function and prevent muscle wasting in conditions like Duchenne muscular dystrophy.[7]
It is important to note that much of the understanding of UDCA-ME's mechanism of action is inferred from the extensive research on UDCA.
Signaling Pathways (based on UDCA)
UDCA is known to modulate several key signaling pathways, and it is plausible that UDCA-ME may exert its effects through similar mechanisms.
Signaling Pathway: UDCA's Protective Mechanisms
References
- 1. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates | MDPI [mdpi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 10538-55-3 [sigmaaldrich.com]
- 5. Deoxyursocholic acid methyl ester | 10538-55-3 [chemicalbook.com]
- 6. This compound-d5 | CAS 93701-19-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Buy this compound | 10538-55-3 [smolecule.com]
- 8. CA1134815A - Purification process for ursodeoxycholic acid - Google Patents [patents.google.com]
- 9. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 10. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 11. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. hmdb.ca [hmdb.ca]
- 14. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synthinkchemicals.com [synthinkchemicals.com]
The Pivotal Role of Ursodeoxycholic Acid Methyl Ester in UDCA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with well-established therapeutic applications, primarily in the treatment of cholestatic liver diseases and the dissolution of cholesterol gallstones. The chemical synthesis of UDCA is a multi-step process that often involves the use of ursodeoxycholic acid methyl ester (UDCA-ME) as a key intermediate. This technical guide provides an in-depth exploration of the role of UDCA-ME in UDCA synthesis, detailing experimental protocols, presenting quantitative data, and visualizing the logical workflows of the synthesis processes. While UDCA is known to modulate several signaling pathways, this guide will focus on the synthetic chemistry involving its methyl ester, a critical component in achieving high purity and yield of the final active pharmaceutical ingredient.
The Strategic Importance of Methyl Esterification in UDCA Synthesis
The primary role of converting ursodeoxycholic acid or its precursors into the methyl ester form is to protect the carboxylic acid functional group. This protection is crucial to prevent its participation in undesirable side reactions during subsequent chemical transformations, such as oxidation and reduction steps, that are necessary to modify the steroid nucleus. The methyl ester is a readily formed, stable, and easily cleavable protecting group, making it an ideal choice for this synthetic strategy. Following the necessary modifications to the bile acid core, the methyl ester is hydrolyzed in the final step to yield the free acid, UDCA.
Synthesis of Ursodeoxycholic Acid via the Methyl Ester Intermediate
The synthesis of UDCA often commences from more abundant and structurally related bile acids, such as cholic acid (CA) or chenodeoxycholic acid (CDCA). The general synthetic workflow involves a series of protection, oxidation, reduction, and deprotection steps. The formation of the methyl ester is a critical protection step in these pathways.
Logical Workflow for UDCA Synthesis from Cholic Acid
The following diagram illustrates a common synthetic route from cholic acid to UDCA, highlighting the central role of the methyl ester intermediate.
Caption: Synthetic workflow from Cholic Acid to UDCA.
Quantitative Data in UDCA Synthesis
The efficiency of each step in the synthesis of UDCA is critical for the overall yield and purity of the final product. The following tables summarize quantitative data reported in various studies for the key transformations involving the methyl ester intermediate.
Table 1: Reported Yields for the Synthesis of UDCA Intermediates and Final Product
| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield (%) | Reference |
| Esterification | Cholic Acid | Cholic Acid Methyl Ester | Methanol, Acid Catalyst | Quantitative | [1] |
| Hydrolysis | This compound | Ursodeoxycholic Acid | Sodium Hydroxide (B78521), Reflux | High | [2] |
| Overall Yield | Cholic Acid | Ursodeoxycholic Acid | Multi-step chemical synthesis | ~30% | [1] |
| Overall Yield | Bisnoralcohol | Ursodeoxycholic Acid | Multi-step synthesis | 59% | [3][4][5] |
Table 2: Purity Profile of UDCA Synthesized via the Methyl Ester Route
| Impurity | Specification (Ph. Eur.) | Achieved Purity via Methyl Ester Route | Reference |
| Chenodeoxycholic Acid | < 1.5% | < 0.35% | [2] |
| Lithocholic Acid | < 0.1% | < 0.05% | [2] |
| Cholic Acid | < 0.5% | < 0.1% | [2] |
| Isoursodeoxycholic Acid | < 1.0% | < 0.05% | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the formation and hydrolysis of this compound.
Protocol 1: Esterification of Ursodeoxycholic Acid Imidazole (B134444) Salt to this compound[2]
Objective: To synthesize this compound from its imidazole salt.
Materials:
-
Ursodeoxycholic acid imidazole salt
-
Deionized water
-
Secondary butyl alcohol
-
Phosphoric acid (85%)
-
Methyl alcohol
-
Hydrochloric acid (37%)
-
Ethyl acetate (B1210297)
Procedure:
-
A mixture of 75 kg of deionized water, the entire amount of ursodeoxycholic acid imidazole salt from the previous step, 75 kg of secondary butyl alcohol, and 15.0 kg of 85% phosphoric acid is loaded into a reactor.
-
The mixture is heated to approximately 70°C until complete dissolution is achieved.
-
The lower aqueous phase is separated and discarded.
-
The organic phase is distilled to dryness.
-
The residue is dissolved in 135 kg of methyl alcohol and 1.50 kg of 37% hydrochloric acid.
-
The mixture is heated to reflux temperature and maintained for 2 hours.
-
The solvent is removed by distillation to dryness.
-
The residue is dissolved in 113 kg of ethyl acetate.
-
The solution is cooled to 10-15°C to induce precipitation.
-
The resulting suspension is centrifuged, and the solid is washed with 37.5 kg of ethyl acetate to yield this compound.
Protocol 2: Hydrolysis of this compound to Ursodeoxycholic Acid[2]
Objective: To deprotect the methyl ester to obtain the final UDCA product.
Materials:
-
This compound
-
Deionized water
-
Sodium hydroxide (30%)
-
Ethyl acetate
-
Acetic acid (80%)
-
Phosphoric acid (85%)
Procedure:
-
135 kg of deionized water, the entire amount of this compound from the previous step, and 32.3 kg of 30% sodium hydroxide are loaded into a reactor.
-
The mixture is heated to reflux (approximately 97°C) and maintained for 2 hours.
-
300 kg of deionized water is added to the reactor.
-
The solution is brought to a temperature of 60-65°C, and 113 kg of ethyl acetate is added.
-
While maintaining the temperature between 60-65°C, a mixture of 16.2 kg of 80% acetic acid and 16.2 kg of 85% phosphoric acid is added and filtered.
-
The resulting suspension is stirred at 60-65°C for at least 15 minutes.
-
The mixture is then cooled to 20-25°C and stirred for at least 30 minutes to complete precipitation.
-
The solid ursodeoxycholic acid is collected by filtration.
Signaling Pathways of Ursodeoxycholic Acid
While this compound is primarily a synthetic intermediate, the final product, UDCA, is biologically active and known to modulate various cellular signaling pathways. Its therapeutic effects are attributed to its cytoprotective, anti-apoptotic, and anti-inflammatory properties. The following diagram illustrates some of the key signaling pathways influenced by UDCA. It is important to note that the methyl ester form is not the primary bioactive molecule in these pathways.
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl Ursodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Ursodeoxycholate, the methyl ester of Ursodeoxycholic Acid (UDCA), is a synthetic derivative of a naturally occurring bile acid. While primarily known as a key intermediate in the synthesis of UDCA, a widely used therapeutic agent for cholestatic liver diseases, Methyl Ursodeoxycholate itself exhibits notable physical, chemical, and biological properties.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Methyl Ursodeoxycholate, including its structural and spectroscopic data. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside an exploration of its potential biological activities and interactions with cellular signaling pathways, largely extrapolated from its parent compound, UDCA. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Methyl Ursodeoxycholate is a white, crystalline solid.[2] Its fundamental properties are summarized in the tables below, compiled from various chemical databases and supplier information. While some specific experimental values, such as a precise melting point and quantitative solubility in various organic solvents, are not widely reported in the literature, the provided data offers a solid foundation for laboratory work.
General and Structural Information
| Property | Value | Reference(s) |
| IUPAC Name | methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [3] |
| Synonyms | Methyl 3α,7β-dihydroxy-5β-cholan-24-oate, Ursodeoxycholic Acid Methyl Ester, 24-O-methylursodeoxycholic acid | [3][4] |
| CAS Number | 10538-55-3 | [4] |
| Molecular Formula | C₂₅H₄₂O₄ | [4] |
| Molecular Weight | 406.60 g/mol | [4] |
| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C | [3] |
| InChI Key | GRQROVWZGGDYSW-ZQMFMVRBSA-N | [3] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White solid | [2] |
| Melting Point | Data not available. For comparison, the melting point of a related compound, the 3,7-disilyl-derivative of methyl-ursodeoxycholate, is reported as 115°C. The parent compound, Ursodeoxycholic Acid, has a melting point of 203-205°C. | [5][6] |
| Solubility | The methyl ester functionality enhances its solubility in organic solvents compared to its parent compound.[1] Soluble in methanol (B129727), DMSO, and chloroform. Specific quantitative data is not readily available. For context, the parent compound, UDCA, is soluble in these solvents at approximately 30 mg/mL. | [1][7] |
| XLogP3 | 5.2 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl Ursodeoxycholate. Below are summaries of expected and reported data for Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for bile acid methyl esters.
Table 3: GC-MS Data for Methyl Ursodeoxycholate
| Parameter | Value | Reference(s) |
| Ionization Mode | Electron Ionization (EI) | [8] |
| m/z Peaks | 370.3 (100%), 255.2 (87%), 388.3 (80%), 95.1 (76.7%), 81.1 (73.2%) | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data with peak assignments for Methyl Ursodeoxycholate are not consistently published. The following tables provide expected chemical shifts based on the analysis of the parent compound, UDCA, and general knowledge of bile acid methyl ester structures.
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| C18-H₃ | ~0.65 | s |
| C19-H₃ | ~0.92 | s |
| C21-H₃ | ~0.95 | d |
| C3-H (axial) | ~3.6 | m |
| C7-H (axial) | ~3.8 | s (broad) |
| -OCH₃ | ~3.67 | s |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C18 | ~12.0 |
| C19 | ~21.0 |
| C21 | ~18.5 |
| C3 | ~71.5 |
| C7 | ~72.0 |
| -OCH₃ | ~51.4 |
| C=O (ester) | ~174.5 |
Infrared (IR) Spectroscopy
The IR spectrum of Methyl Ursodeoxycholate will exhibit characteristic peaks corresponding to its functional groups.
Table 6: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3500-3200 | Broad, stretching |
| C-H (alkane) | 3000-2850 | Stretching |
| C=O (ester) | ~1735 | Strong, stretching |
| C-O (ester & alcohol) | 1300-1000 | Stretching |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Methyl Ursodeoxycholate. These protocols are based on established procedures for bile acid chemistry and may require optimization for specific laboratory conditions.
Synthesis of Methyl Ursodeoxycholate from Ursodeoxycholic Acid
This protocol describes a standard esterification reaction.
Workflow for the Synthesis of Methyl Ursodeoxycholate
Caption: A generalized workflow for the synthesis of Methyl Ursodeoxycholate.
Materials:
-
Ursodeoxycholic Acid (UDCA)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for mobile phase)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ursodeoxycholic Acid in an excess of anhydrous methanol (e.g., 1 g of UDCA in 50 mL of methanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 0.5 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate. Extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Methyl Ursodeoxycholate by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
HPLC Analysis of Methyl Ursodeoxycholate
This protocol provides a starting point for developing a validated HPLC method for the analysis of Methyl Ursodeoxycholate.
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of Methyl Ursodeoxycholate.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[9][10]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A starting point could be methanol:water (80:20 v/v).[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a low wavelength (e.g., 200-210 nm) as bile acids lack a strong chromophore, or a Refractive Index (RI) detector.[9][10]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Methyl Ursodeoxycholate in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing Methyl Ursodeoxycholate in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of Methyl Ursodeoxycholate in the samples by comparing the peak areas to the calibration curve.
Biological Activity and Signaling Pathways
While Methyl Ursodeoxycholate is primarily considered a synthetic precursor to UDCA, some evidence suggests it possesses intrinsic biological activities, including choleretic, hepatoprotective, and anti-inflammatory effects.[1] It is thought to influence cellular pathways involved in inflammation and apoptosis.[1] However, the majority of detailed mechanistic studies have been conducted on the parent compound, UDCA. The following sections describe the known signaling pathways modulated by UDCA, which may provide insights into the potential biological effects of its methyl ester.
Modulation of Apoptosis
UDCA is known to have anti-apoptotic effects, particularly in hepatocytes. It is believed to stabilize mitochondrial membranes and inhibit the mitochondrial permeability transition (MPT), a key event in the apoptotic cascade.
UDCA's Anti-Apoptotic Signaling
Caption: UDCA's role in inhibiting the mitochondrial pathway of apoptosis.
Interaction with FXR and NF-κB Signaling
Recent studies have shown that UDCA can modulate the Farnesoid X Receptor (FXR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. FXR is a key regulator of bile acid homeostasis, while NF-κB is a central player in inflammation. UDCA has been shown to downregulate the expression of genes involved in bile acid synthesis and upregulate genes that promote bile acid transport and detoxification, partly through FXR modulation. Furthermore, UDCA can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
UDCA's Influence on FXR and NF-κB Pathways
Caption: A simplified diagram of UDCA's interaction with FXR and NF-κB signaling.
It is plausible that Methyl Ursodeoxycholate, due to its structural similarity and potential for hydrolysis to UDCA in vivo, may exert similar effects on these signaling pathways. However, direct evidence for this is currently lacking, and further research is warranted to elucidate the specific molecular targets and mechanisms of action of Methyl Ursodeoxycholate.
Conclusion
Methyl Ursodeoxycholate is a compound of significant interest, not only as a crucial intermediate in the pharmaceutical manufacturing of UDCA but also for its own potential chemical and biological properties. This technical guide has provided a consolidated overview of its known physical and chemical characteristics, along with detailed, practical methodologies for its synthesis and analysis. While there are still gaps in the publicly available data, particularly concerning specific quantitative physical properties and direct evidence of its interaction with signaling pathways, this document serves as a comprehensive starting point for researchers and drug development professionals. The information presented herein should facilitate further investigation into the properties and potential applications of Methyl Ursodeoxycholate.
References
- 1. Buy this compound | 10538-55-3 [smolecule.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. rsc.org [rsc.org]
- 4. scbt.com [scbt.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)- | C25H42O4 | CID 9801465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
The Genesis of a Therapeutic Intermediate: A Technical Guide to Ursodeoxycholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursodeoxycholic Acid (UDCA) has a rich history, from its origins in traditional medicine to its current use as a frontline treatment for cholestatic liver diseases. The synthesis and purification of this vital therapeutic agent have been significantly optimized through the use of its methyl ester derivative, Ursodeoxycholic Acid Methyl Ester (UDCA-ME). This technical guide provides an in-depth exploration of the discovery, history, and synthesis of UDCA-ME. It details the experimental protocols for its preparation and characterization, presents its physicochemical properties in a structured format, and illustrates the key signaling pathways of its parent compound, UDCA, which are fundamental to understanding its therapeutic effects.
Introduction: From Bear Bile to a Key Synthetic Intermediate
The story of Ursodeoxycholic Acid begins centuries ago with the use of bear bile in traditional Chinese medicine.[1] It was first isolated in 1927 by Masato Shoda from the bile of the black bear (Ursus americanus), giving it the name derived from "ursus," the Latin word for bear.[2] The chemical synthesis of UDCA was first achieved in 1955.[1]
This compound emerged as a crucial intermediate in the industrial production and purification of UDCA.[3] Its formation allows for more efficient purification processes, enabling the removal of impurities to yield high-purity UDCA suitable for pharmaceutical use.[3] UDCA-ME itself is a synthetic derivative of UDCA and serves as a precursor in various synthetic routes.[3][4]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of UDCA-ME is essential for its application in synthesis and research. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₂O₄ | [5][6][7] |
| Molecular Weight | 406.6 g/mol | [5][6][7] |
| CAS Number | 10538-55-3 | [5][6] |
| Melting Point | 142-143°C | [8] |
| Appearance | White to Off-White Solid | [8] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol (B129727) | [8] |
| logP | 5.2 | [7] |
Synthesis of this compound: A Detailed Protocol
The synthesis of UDCA-ME is a critical step in the overall production of pure UDCA. The following protocol is based on established chemical synthesis routes, particularly those involving the esterification of an imidazole (B134444) salt of UDCA.[3]
Materials and Reagents
-
Ursodeoxycholic acid imidazole salt
-
Deionised water
-
Secondary butyl alcohol
-
Phosphoric acid (85%)
-
Methyl alcohol
-
Hydrochloric acid (37%)
-
Ethyl acetate
Experimental Procedure
-
Acidification of Ursodeoxycholic Acid Imidazole Salt:
-
In a suitable reactor, charge 75 kg of deionised water, the entire amount of ursodeoxycholic acid imidazole salt from a previous step, 75 kg of secondary butyl alcohol, and 15.0 kg of phosphoric acid (85%).[3]
-
Heat the mixture to approximately 70°C until complete dissolution is achieved.[3]
-
Separate and discard the lower aqueous phase.[3]
-
-
Esterification:
-
Isolation and Purification:
-
Distill the reaction mixture to dryness.[3]
-
Dissolve the residue in 113 kg of ethyl acetate.[3]
-
Cool the solution to 10°-15°C to induce crystallization.[3]
-
Centrifuge the resulting suspension to collect the solid product.[3]
-
Wash the solid with 37.5 kg of ethyl acetate.[3]
-
The wet product obtained is this compound.[3]
-
Characterization of this compound
The purity and identity of the synthesized UDCA-ME are confirmed using various analytical techniques.
| Analytical Technique | Expected Results | Reference |
| ¹H-NMR | The proton NMR spectrum will show characteristic peaks for the steroidal backbone and the methyl ester group. | [9] |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of UDCA-ME (406.6 g/mol ). | [7] |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound and to quantify any impurities. A reversed-phase C18 column with a mobile phase of methanol and water is commonly employed. | [10] |
Signaling Pathways of the Parent Compound: Ursodeoxycholic Acid
While this compound is primarily a synthetic intermediate, its therapeutic relevance is derived from its conversion to UDCA. The mechanisms of action of UDCA are multifaceted and involve the modulation of several key signaling pathways that protect liver cells, reduce inflammation, and promote bile flow.[11][12]
Overview of UDCA's Protective Mechanisms
UDCA exerts its therapeutic effects through several primary mechanisms:
-
Cytoprotection: It protects hepatocytes and cholangiocytes from the damaging effects of toxic bile acids by stabilizing cell membranes and preventing apoptosis (programmed cell death).[1][11]
-
Choleretic Effect: UDCA stimulates the secretion of bile, which helps to flush out toxic bile acids from the liver.[12]
-
Immunomodulation: It has anti-inflammatory properties that help to reduce liver inflammation.[11]
-
Metabolic Regulation: UDCA can influence the synthesis and absorption of cholesterol.[11]
Key Signaling Pathways
The following diagram illustrates a simplified overview of the signaling pathways modulated by UDCA, leading to its hepatoprotective effects.
References
- 1. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 4. Buy this compound | 10538-55-3 [smolecule.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)- | C25H42O4 | CID 9801465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deoxyursocholic acid methyl ester | 10538-55-3 [chemicalbook.com]
- 9. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 10. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Profile of Ursodeoxycholic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursodeoxycholic Acid Methyl Ester (UDCA-Me) is the methyl ester form of Ursodeoxycholic Acid (UDCA), a secondary bile acid with established therapeutic applications in cholestatic liver diseases. While UDCA has been extensively studied, the in vitro biological activities of its methyl ester derivative are less characterized. This technical guide provides a comprehensive overview of the available in vitro data on UDCA-Me, with a focus on its anti-angiogenic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. Due to the limited specific data on UDCA-Me, relevant in vitro findings for the parent compound, UDCA, are also included to provide a broader context for potential mechanisms of action.
Introduction to this compound (UDCA-Me)
This compound (UDCA-Me) is a synthetic derivative of Ursodeoxycholic Acid (UDCA). It serves as a key intermediate in the synthesis of UDCA and is explored for its own potential therapeutic applications.[1] The methylation of the carboxylic acid group alters the physicochemical properties of the molecule, which may influence its biological activity and pharmacokinetic profile. In vitro studies are crucial for elucidating the specific cellular and molecular effects of UDCA-Me.
In Vitro Anti-Angiogenic Activity of a UDCA-Me Derivative
A key in vitro study by Suh et al. (1997) investigated the anti-angiogenic properties of UDCA and its derivatives. This study provides the most direct evidence of the in vitro biological activity of a compound structurally related to UDCA-Me.
Quantitative Data
The study evaluated the inhibitory effect of various UDCA derivatives on angiogenesis using the chick embryo chorioallantoic membrane (CAM) assay. The results for the UDCA-glycine methyl ester conjugate (HS-1030), a derivative of UDCA-Me, are summarized below.
| Compound | Assay | Endpoint | Result |
| UDCA-glycine methyl ester (HS-1030) | Chick Embryo Chorioallantoic Membrane (CAM) Assay | ID50 (half-maximal inhibitory dose) | 0.09 µg per CAM |
| UDCA-glycine methyl ester (HS-1030) | Calf Pulmonary Artery Endothelial (CPAE) Cell Viability Assay | Cell Viability | Dose-dependent reduction |
Experimental Protocols
This assay is a widely used in vivo/in vitro model to study angiogenesis.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On day 3 of incubation, a small window is made in the shell to expose the CAM.
-
Sample Application: A sterile filter paper disc saturated with the test compound (UDCA-glycine methyl ester in a suitable solvent) is placed on the CAM.
-
Incubation: The eggs are further incubated for 48-72 hours.
-
Observation and Quantification: The CAM is observed under a stereomicroscope. The degree of angiogenesis is quantified by assessing the number and length of blood vessels within the area of the filter paper disc. The ID50 value is calculated as the concentration of the compound that causes a 50% inhibition of angiogenesis.
Experimental Workflow:
Caption: Workflow of the Chick Embryo Chorioallantoic Membrane (CAM) Assay.
This assay assesses the cytotoxic effects of the test compound on endothelial cells.
Methodology:
-
Cell Culture: CPAE cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (UDCA-glycine methyl ester).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the untreated control.
Context from In Vitro Studies of Ursodeoxycholic Acid (UDCA)
While specific data on UDCA-Me is limited, the extensive in vitro research on its parent compound, UDCA, provides a valuable framework for understanding its potential biological effects and mechanisms of action. UDCA has been shown to modulate various cellular processes, including apoptosis, inflammation, and cell signaling.
Key In Vitro Activities of UDCA
-
Cytoprotection: Protects hepatocytes from bile acid-induced apoptosis.
-
Anti-inflammatory Effects: Reduces the expression of pro-inflammatory cytokines.
-
Modulation of Cell Signaling: Influences multiple signaling pathways, including:
-
EGFR/MAPK Pathway
-
NF-κB Signaling
-
PI3K/Akt Pathway
-
Signaling Pathways Modulated by UDCA
The following diagrams illustrate some of the key signaling pathways affected by UDCA in vitro, which may be relevant for investigating the mechanisms of UDCA-Me.
Caption: UDCA's inhibitory effect on the EGFR-MAPK signaling pathway.
Caption: UDCA's modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
The available in vitro data, primarily from a single study on an anti-angiogenic derivative, suggests that this compound and its analogs possess biological activities that warrant further investigation. The established cytoprotective and anti-inflammatory mechanisms of the parent compound, UDCA, provide a strong rationale for exploring similar properties in UDCA-Me.
Future in vitro research should focus on:
-
Directly evaluating the anti-proliferative, anti-inflammatory, and cytoprotective effects of UDCA-Me in various cell lines.
-
Investigating the impact of UDCA-Me on key signaling pathways identified for UDCA.
-
Conducting head-to-head comparative studies of UDCA and UDCA-Me to understand the influence of the methyl ester modification on biological activity.
This technical guide serves as a foundational resource for researchers embarking on in vitro studies with this compound, providing both the available specific data and a broader mechanistic context to guide experimental design.
References
The Therapeutic Potential of Ursodeoxycholic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, has long been a cornerstone in the treatment of cholestatic liver diseases.[1][2][3][4] Its therapeutic profile, however, extends far beyond its established use, with a growing body of evidence highlighting the potential of UDCA and its derivatives in a spectrum of non-liver-related disorders.[5] These include neurodegenerative diseases, metabolic syndromes, and certain cancers.[6][7][8][9][10] This technical guide provides an in-depth exploration of the therapeutic landscape of UDCA derivatives, focusing on their synthesis, mechanisms of action, and clinical applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Synthesis of Ursodeoxycholic Acid and Its Derivatives
The production of UDCA has evolved from extraction from bear bile to more sustainable and scalable chemical and chemoenzymatic synthetic routes.[1][2][11][12]
Chemical Synthesis
Chemical synthesis of UDCA typically starts from cholic acid (CA) or chenodeoxycholic acid (CDCA).[1][2][12] The process involves multiple steps of protection, deprotection, oxidation, and reduction to achieve the desired stereochemistry at the C-7 position.[12] While effective, these methods can be complex and generate significant waste.[1][2][12]
A more recent approach utilizes plant-derived sterols, such as bisnoralcohol (BA), offering a potentially more sustainable starting material.[11] This process involves key steps like hydroxyl oxidation and the Horner-Wadsworth-Emmons reaction.[11]
Table 1: Comparison of UDCA Synthesis Methods
| Starting Material | Key Steps | Reported Overall Yield | Reference |
| Cholic Acid (CA) | Dehydroxylation at C12, epimerization of 7-OH group | ~30% | [1][12] |
| Bisnoralcohol (BA) | Hydroxyl oxidation, Horner–Wadsworth–Emmons reaction | ~59% | [11] |
Chemoenzymatic Synthesis
To overcome the limitations of purely chemical synthesis, chemoenzymatic approaches are being explored.[1][12] These methods leverage the high selectivity of enzymes for specific transformations, reducing the need for multiple protection and deprotection steps.[1][12] For instance, the lipase (B570770) B from Candida antarctica (CAL-B) has been successfully used for the regioselective acylation of UDCA to produce novel derivatives.[13]
Table 2: Chemoenzymatic Synthesis of UDCA Derivatives
| Derivative | Enzyme | Reaction Type | Isolated Yield | Reference |
| 3α-acetoacetoxy UDCA | Candida antarctica lipase B (CAL-B) | Regioselective transesterification | 60% | [13] |
| 7β-acetoacetoxy UDCA | Candida antarctica lipase B (CAL-B) | Regioselective alcoholysis | 82% | [13] |
| 3α,7β-bis-acetoacetoxy UDCA | Thermal condensation (non-enzymatic) | Thermal condensation | 80% | [13] |
Key Derivatives and Their Therapeutic Promise
Several UDCA derivatives have emerged with unique therapeutic properties, often surpassing the parent compound in specific applications.
Tauroursodeoxycholic Acid (TUDCA) and Glycoursodeoxycholic Acid (GUDCA)
TUDCA and GUDCA are the taurine (B1682933) and glycine (B1666218) conjugated forms of UDCA, respectively.[5][14] These amidated derivatives exhibit enhanced solubility and are potent inhibitors of apoptosis and endoplasmic reticulum (ER) stress.[5][14][15] Their neuroprotective effects have been demonstrated in models of Alzheimer's, Parkinson's, and Huntington's diseases.[5][6][14] In metabolic disorders, TUDCA and GUDCA have been shown to improve insulin (B600854) sensitivity and glucose metabolism.[8][9]
nor-Ursodeoxycholic Acid (norUDCA)
norUDCA is a side-chain-shortened C23 analogue of UDCA that is resistant to amidation.[16][17] This unique property allows it to undergo cholehepatic shunting, leading to a bicarbonate-rich hypercholeresis and enhanced cholangioprotective effects.[16][17] Preclinical studies have shown norUDCA to be superior to UDCA in models of sclerosing cholangitis.[17][18]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of UDCA and its derivatives are pleiotropic, involving the modulation of multiple signaling pathways.[19][20][21]
Anti-apoptotic and Cytoprotective Effects
A primary mechanism of action is the inhibition of apoptosis.[5][22][23] UDCA and its derivatives can interfere with the mitochondrial pathway of cell death by preventing the release of cytochrome c and subsequent caspase activation.[5][6] They also reduce ER stress and stabilize the unfolded protein response (UPR).[5][15]
Modulation of Bile Acid Receptors
Bile acids act as signaling molecules by activating nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5.[19][20][21] While some bile acids are potent FXR agonists, UDCA is considered an FXR antagonist.[24] This antagonism can be beneficial in conditions like obesity by modulating lipid metabolism.[24]
Anti-inflammatory and Immunomodulatory Effects
UDCA and its derivatives exhibit anti-inflammatory properties by modulating cytokine production and immune cell responses.[25][26] For example, UDCA can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[27][28]
Experimental Protocols
Animal Models
-
Mdr2-/- (Abcb4-/-) Mouse Model of Sclerosing Cholangitis: These mice lack the canalicular phospholipid flippase and spontaneously develop sclerosing cholangitis, making them a valuable model for studying the efficacy of drugs like norUDCA.[17][18]
-
Common Bile Duct Ligation (CBDL) Model of Obstructive Cholestasis: This surgical model induces obstructive cholestasis and is used to evaluate the choleretic and hepatoprotective effects of bile acid derivatives.[17][18]
-
Diet-Induced Obesity Mouse Model: Mice are fed a high-fat diet to induce obesity and metabolic dysfunction, serving as a model to test the effects of UDCA on metabolic parameters.[9]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is a standard method for the quantitative analysis of UDCA and its metabolites in biological samples such as plasma and tissue homogenates.[29]
-
Mobile Phase Example: A gradient of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297) is often used for separation.[29]
-
Clinical Applications and Quantitative Data
The therapeutic utility of UDCA is well-established for gallstone dissolution and primary biliary cholangitis.[3][4][30] Clinical trials are actively exploring its efficacy in a broader range of conditions.
Table 3: Summary of Clinical Trial Data for UDCA and Derivatives
| Condition | Derivative | Dosage | Key Findings | Reference |
| Cholesterol Gallstones | UDCA | 150-600 mg/day | Dose-dependent increase in gallstone dissolution (up to 34.5% at 600 mg/day). | [31] |
| Primary Sclerosing Cholangitis (PSC) | norUDCA | 500-1500 mg/day | Dose-dependent reduction in serum alkaline phosphatase (ALP) levels. | [17] |
| Parkinson's Disease | UDCA | 30 mg/kg/day | Phase II trial to assess safety and tolerability. | |
| Type 2 Diabetes Mellitus | UDCA | Not specified | Significant reduction in BMI and diastolic blood pressure. | [32] |
Future Directions and Conclusion
The therapeutic potential of ursodeoxycholic acid and its derivatives is expanding beyond their traditional applications. The development of novel derivatives like norUDCA with unique pharmacological properties opens new avenues for treating complex diseases. Further research is warranted to fully elucidate their mechanisms of action and to translate the promising preclinical findings into effective clinical therapies for a wider range of disorders. The continued exploration of their cytoprotective, anti-inflammatory, and metabolic regulatory properties will undoubtedly solidify their place in the modern pharmacopeia.
References
- 1. Latest development in the synthesis of ursodeoxycholic acid (UDCA) | TU Delft Repository [repository.tudelft.nl]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic acid: Mechanism of action and novel clinical applications | Scilit [scilit.com]
- 4. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]
- 7. Ursodeoxycholic acid as a potential alternative therapeutic approach for neurodegenerative disorders: Effects on cell apoptosis, oxidative stress and inflammation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates [mdpi.com]
- 12. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. intranet.ib.unicamp.br [intranet.ib.unicamp.br]
- 15. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. benchchem.com [benchchem.com]
- 18. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The therapeutic effects of ursodeoxycholic acid as an anti-apoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 26. news-medical.net [news-medical.net]
- 27. mdpi.com [mdpi.com]
- 28. Ursodeoxycholic acid as a potential alternative therapeutic approach for neurodegenerative disorders: Effects on cell apoptosis, oxidative stress and inflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Efficacy and indications of ursodeoxycholic acid treatment for dissolving gallstones. A multicenter double-blind trial. Tokyo Cooperative Gallstone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ursodeoxycholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic Acid (UDCA) is a secondary bile acid used in the treatment of certain liver diseases. Its methyl ester, Ursodeoxycholic Acid Methyl Ester, is a key intermediate in the synthesis of UDCA and a potential impurity in the final drug product. Accurate and reliable analytical methods are crucial for the quality control of UDCA and for research and development in this area. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Physicochemical Properties
-
Molecular Formula: C₂₅H₄₂O₄
-
Molecular Weight: 406.60 g/mol
-
Solubility: Soluble in methanol (B129727), acetone, and chloroform.
Principle of the Method
This method utilizes a reversed-phase C18 column to separate this compound from other related substances. The mobile phase consists of a mixture of methanol and water, providing a suitable polarity for the elution of the analyte. Detection is achieved at a low UV wavelength (205 nm), where the ester group exhibits some absorbance. The quantity of this compound is determined by comparing its peak area to that of a standard of known concentration.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and water in a ratio of 85:15 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 50-250 µg/mL.
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 15 minutes |
4. Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound based on this protocol.
| Parameter | Expected Value |
| Retention Time | Approximately 8-10 minutes |
| Linearity Range | 50 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Approximately 1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 3 µg/mL |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Chemical relationship between Ursodeoxycholic Acid and its Methyl Ester.
Application Note: 1H NMR Characterization of Ursodeoxycholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic Acid (UDCA) is a secondary bile acid with established therapeutic applications, particularly in the dissolution of cholesterol gallstones and the treatment of certain liver diseases. The methyl ester derivative, Ursodeoxycholic Acid Methyl Ester, is a key intermediate in the synthesis and purification of UDCA and is also utilized in research to study the biological activities of UDCA derivatives. Accurate characterization of this compound is crucial for quality control and drug development processes. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small molecules like this compound. This application note provides a detailed protocol for the ¹H NMR characterization of this compound, including sample preparation, data acquisition, and spectral analysis.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Application Notes and Protocols for Ursodeoxycholic Acid Methyl Ester as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ursodeoxycholic Acid Methyl Ester (UDCA-ME) as a reference standard in analytical and research settings. UDCA-ME is the methyl ester derivative of Ursodeoxycholic Acid (UDCA), a secondary bile acid with therapeutic applications in liver diseases.[1] As a reference standard, UDCA-ME is crucial for the accurate quantification of UDCA and its metabolites, as well as for the validation of analytical methods in pharmaceutical quality control and drug development.
Chemical and Physical Data
This compound is a white, crystalline powder.[2] It is freely soluble in ethanol (B145695) and methanol (B129727), and practically insoluble in water.
| Property | Value | Reference |
| Chemical Name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid Methyl Ester | [2] |
| Synonyms | Methyl Ursodeoxycholate, Ursodeoxycholic Acid EP Impurity G | [3][4] |
| CAS Number | 10538-55-3 | [2][3][4] |
| Molecular Formula | C₂₅H₄₂O₄ | [1][3][4] |
| Molecular Weight | 406.6 g/mol | [1][3] |
| Purity (Typical) | >95% - 97% | [5] |
| Storage | 2°C to 8°C in a well-closed container | [1][6] |
Applications
UDCA-ME serves as a critical reference standard in a variety of applications:
-
Impurity Profiling: As a known impurity of UDCA (designated as Ursodeoxycholic Acid EP Impurity G), UDCA-ME is used to identify and quantify this specific impurity in bulk drug substances and finished pharmaceutical products.[3][7]
-
Method Validation: It is utilized in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of UDCA and related compounds.
-
Pharmacokinetic Studies: In research, particularly in pharmacokinetic studies, stable isotope-labeled UDCA-ME (e.g., Ursodeoxycholic Acid-d5 Methyl Ester) is used as an internal standard for the accurate quantification of UDCA and its metabolites in biological matrices.[8]
-
Precursor in Synthesis: UDCA-ME is a key intermediate in the synthesis of UDCA, and its characterization is essential for process control and optimization.[7]
Experimental Protocols
The following protocols are provided as recommended starting points for the use of UDCA-ME as a reference standard. These methods are based on established analytical procedures for UDCA and may require optimization for specific applications and instrumentation.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reversed-phase HPLC method suitable for determining the purity of UDCA-ME and for its quantification as an impurity in UDCA. Due to the lack of a strong chromophore in UDCA-ME, detection is typically performed using a Refractive Index (RI) detector or a UV detector at a low wavelength (around 200 nm).[2][9]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment of UDCA-ME.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with RI or UV detector |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol, Water, and Phosphoric Acid (e.g., 77:23:0.6 v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C |
| Detector | Refractive Index (RI) or UV at 200 nm[9] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of UDCA-ME reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute with the mobile phase to achieve a final concentration suitable for the detector's linear range (e.g., 100 µg/mL).
Sample Solution Preparation (for impurity analysis in UDCA):
-
Accurately weigh a suitable amount of the UDCA sample.
-
Dissolve in methanol and dilute with the mobile phase to a final concentration as specified in the relevant pharmacopeial monograph or validated in-house method.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time for UDCA-ME should be determined.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to UDCA-ME in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the UDCA-ME reference standard or the amount of UDCA-ME impurity in the UDCA sample using the peak areas.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS provides a highly sensitive and specific method for the analysis of UDCA-ME, particularly after derivatization to increase its volatility. This protocol outlines a general procedure for the analysis of UDCA-ME following methylation and trimethylsilylation.[10]
Experimental Workflow for GC-MS Analysis
Caption: General Workflow for GC-MS Analysis of UDCA-ME.
Derivatization Reagents:
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Pyridine
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source |
| Column | Fused silica (B1680970) capillary column suitable for steroid analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 180°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Derivatization and Sample Preparation:
-
Accurately weigh a small amount of UDCA-ME reference standard (e.g., 1 mg) into a reaction vial.
-
Add 50 µL of TMSI, 5 µL of TMCS, and 25 µL of pyridine.[10]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[10]
-
Cool the vial to room temperature. The sample is now ready for injection.
Procedure:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Acquire the data in either full scan or SIM mode.
-
For identification, compare the obtained mass spectrum with a reference spectrum of derivatized UDCA-ME.
-
For quantification, use a suitable internal standard (e.g., a deuterated analog) and create a calibration curve.
Signaling Pathways Involving Ursodeoxycholic Acid
UDCA exerts its therapeutic effects through the modulation of several signaling pathways, primarily involving the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Understanding these pathways is crucial for researchers investigating the mechanism of action of UDCA.
UDCA Signaling Pathway
Caption: Simplified Signaling Pathway of Ursodeoxycholic Acid.
UDCA is an agonist for the TGR5 receptor.[11][12] Activation of TGR5 can lead to the activation of Protein Kinase A (PKA), which in turn can inhibit the pro-proliferative Yes-Associated Protein (YAP).[12] In contrast to more hydrophobic bile acids, UDCA is a weak antagonist or partial agonist of the FXR receptor, which plays a central role in bile acid homeostasis and inflammation.[11]
Certificate of Analysis - Data Interpretation
A Certificate of Analysis (CoA) for a UDCA-ME reference standard should be carefully reviewed. Key information to assess includes:
-
Appearance: Should conform to the expected physical state (e.g., white crystalline powder).
-
Solubility: Confirms the solvent miscibility for proper sample preparation.
-
Identity: Confirmed by techniques such as ¹H-NMR and Mass Spectrometry (MS) to ensure the correct molecular structure.[3]
-
Purity: Determined by a quantitative method like HPLC, providing the percentage of the desired compound.[3][5]
Example Certificate of Analysis Data:
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to structure | Conforms |
| Chromatographic Purity (HPLC) | ≥95.0% | 97.2% |
| Loss on Drying | ≤1.0% | 0.3% |
| Residual Solvents | Meets specified limits | Conforms |
This information is essential for ensuring the quality and reliability of the reference standard in any analytical or research application.
References
- 1. This compound | 10538-55-3 | FU28647 [biosynth.com]
- 2. asianpubs.org [asianpubs.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Evaluation of ursodeoxycholic acid bioavailability from immediate- and sustained-release preparations using gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic Acid-d5 Methyl Ester - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 9. ijpsr.com [ijpsr.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Ursodeoxycholic acid is a GPBAR1 agonist and resets liver/intestinal FXR signaling in a model of diet-induced dysbiosis and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Ursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the esterification of Ursodeoxycholic Acid (UDCA), a crucial process often employed for the purification of UDCA or for the synthesis of UDCA derivatives for research and drug development purposes. The formation of UDCA methyl ester is a common strategy to facilitate purification, as the ester can be crystallized to remove impurities before being hydrolyzed back to the high-purity acid.
Experimental Protocols
This section details the methodology for the acid-catalyzed esterification of Ursodeoxycholic Acid to its methyl ester.
Protocol 1: Acid-Catalyzed Methyl Esterification of Ursodeoxycholic Acid
This protocol describes the direct esterification of UDCA using methanol (B129727) in the presence of an acid catalyst.
Materials:
-
Ursodeoxycholic Acid (UDCA)
-
Methanol (anhydrous)
-
Hydrochloric Acid (HCl), concentrated (37%) or as a solution in methanol
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ursodeoxycholic Acid in anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then concentrated under reduced pressure using a rotary evaporator to remove the methanol. The residue is redissolved in ethyl acetate.
-
Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Ursodeoxycholic Acid methyl ester.
-
Purification/Crystallization: The crude ester can be further purified by crystallization from a suitable solvent, such as ethyl acetate, to obtain the pure this compound.[1]
Protocol 2: Esterification of UDCA Imidazole (B134444) Salt
This protocol is adapted from a patent describing a purification process for UDCA, involving the esterification of an intermediate imidazole salt.[2][3]
Materials:
-
Ursodeoxycholic Acid Imidazole Salt
-
Methanol
-
Hydrochloric Acid (37%)
-
Ethyl Acetate
-
Secondary Butyl Alcohol
-
Phosphoric Acid (85%)
-
Deionized Water
Procedure:
-
Acidification of Imidazole Salt: The Ursodeoxycholic Acid imidazole salt is suspended in deionized water and secondary butyl alcohol. Phosphoric acid is added, and the mixture is heated to approximately 70°C until complete dissolution. The lower aqueous phase is then separated and discarded.[2]
-
Esterification: The organic phase is concentrated by distillation. The resulting residue is dissolved in methanol, and hydrochloric acid is added as a catalyst. The mixture is heated to reflux and maintained for 2 hours.[2]
-
Isolation of Methyl Ester: After the reaction, the mixture is distilled to dryness. The residue, containing the this compound, is then dissolved in ethyl acetate.[2]
-
Crystallization: The ethyl acetate solution is cooled to 10-15°C to induce crystallization of the methyl ester. The resulting solid is collected by centrifugation and washed with ethyl acetate.[2]
Data Presentation
The following table summarizes quantitative data for the esterification of Ursodeoxycholic Acid based on the described protocols and related literature.
| Parameter | Protocol 1 (Acid-Catalyzed) | Protocol 2 (from Imidazole Salt) | Reference |
| Starting Material | Ursodeoxycholic Acid | Ursodeoxycholic Acid Imidazole Salt | |
| Reagents | Methanol, Hydrochloric Acid | Methanol, Hydrochloric Acid, Phosphoric Acid | [2] |
| Solvent | Methanol | Secondary Butyl Alcohol, Methanol | [2] |
| Reaction Temperature | Reflux | ~70°C (acidification), Reflux (esterification) | [2] |
| Reaction Time | 2-3 hours | 2 hours (esterification) | [2] |
| Yield | Quantitative (reported for similar acid-catalyzed esterifications)[4] | Not explicitly stated for the esterification step alone. | |
| Purification Method | Crystallization from ethyl acetate | Crystallization from ethyl acetate | [1][2] |
Mandatory Visualization
Experimental Workflow for UDCA Esterification
The following diagram illustrates the general workflow for the acid-catalyzed esterification of Ursodeoxycholic Acid.
Caption: Experimental workflow for the esterification of UDCA.
Logical Relationship of UDCA Purification via Esterification
This diagram outlines the logical steps involved in the purification of crude Ursodeoxycholic Acid through the formation and subsequent hydrolysis of its methyl ester.
Caption: Logical steps for UDCA purification via esterification.
References
- 1. CA1134815A - Purification process for ursodeoxycholic acid - Google Patents [patents.google.com]
- 2. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 3. EP2880047A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 4. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
Application Notes and Protocols for Ursodeoxycholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic Acid Methyl Ester (UDCA-ME) is the methyl ester derivative of Ursodeoxycholic Acid (UDCA), a hydrophilic secondary bile acid with well-established therapeutic applications.[1][2] The esterification of UDCA to UDCA-ME enhances its lipophilicity, which may improve its solubility and bioavailability.[2] Primarily utilized as a key intermediate in the synthesis of high-purity UDCA, UDCA-ME is also a subject of investigation for its own potential therapeutic properties, which are presumed to be similar to those of UDCA.[2][3] These properties include hepatoprotective, anti-inflammatory, and neuroprotective effects.[2][4][5]
These application notes provide a comprehensive overview of the potential pharmaceutical applications of UDCA-ME, drawing upon the extensive research conducted on its parent compound, UDCA. Detailed experimental protocols and data are presented to guide researchers in their investigation of UDCA-ME.
Pharmaceutical Applications
The primary pharmaceutical applications of UDCA-ME are expected to mirror those of UDCA, with potential advantages in delivery and efficacy due to its modified chemical structure. Key areas of interest include:
-
Hepatoprotective Effects: UDCA is a cornerstone in the treatment of cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[6] Its mechanisms include the protection of liver cells from the cytotoxic effects of hydrophobic bile acids, stimulation of bile flow, and reduction of inflammation.[3][4]
-
Anti-inflammatory Activity: UDCA has demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[7][8] This suggests potential applications for UDCA-ME in inflammatory conditions beyond the liver.
-
Neuroprotective Potential: Emerging research indicates that UDCA may offer neuroprotective benefits in models of neurodegenerative diseases like Parkinson's and Huntington's disease, primarily by inhibiting apoptosis and mitochondrial dysfunction.[5]
Quantitative Data
While specific quantitative data for this compound is limited, the following table includes data for a UDCA-ME hybrid, demonstrating the potential for developing potent therapeutic agents based on its scaffold. For comparative purposes, data for the parent compound UDCA is also provided where available.
| Compound/Derivative | Assay | Cell Line | IC50/EC50 | Application | Reference |
| UDCMe-Z-DHA | MTT Assay | HepG2 (Hepatocellular Carcinoma) | 1.00 ± 0.20 µM | Anticancer | [3] |
| UDCMe-Z-DHA | MTT Assay | Huh-7 (Hepatocellular Carcinoma) | 10.6 ± 2.28 µM | Anticancer | [3] |
| Ursodeoxycholic Acid (UDCA) | MTT Assay | DU145 (Prostate Cancer) | ~200 µg/mL | Anticancer | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of UDCA, and likely UDCA-ME, are attributed to its ability to modulate multiple intracellular signaling pathways. Below are diagrams illustrating key pathways implicated in its hepatoprotective and anti-inflammatory actions.
Anti-inflammatory Signaling via NF-κB Pathway
UDCA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[8][10] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
References
- 1. Ursodeoxycholic acid inhibits intimal hyperplasia, vascular smooth muscle cell excessive proliferation, migration via blocking miR-21/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 10538-55-3 [smolecule.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Ursodeoxycholic acid exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 7. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Bile Acid Esters Using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Bile acids are crucial signaling molecules and key players in the metabolism of cholesterol.[1] They can exist in various forms, including free acids, conjugates with glycine (B1666218) or taurine (B1682933), and as esters. Bile acid esters, such as fatty acid esters, are formed in the colon and their analysis can be challenging.[2] Furthermore, esterification, for example to methyl or butyl esters, is a derivatization technique used to improve analytical properties for methods like gas chromatography-mass spectrometry (GC-MS).[2][3] This application note provides a detailed protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of bile acid esters in various biological matrices.[4][5]
Experimental Protocols
A generalized workflow for the analysis of bile acid esters is presented below. The protocol is divided into sample preparation for different biological matrices and the subsequent UPLC-MS/MS analysis.
Caption: Overview of the experimental workflow from sample preparation to data analysis.
Protocol 1: Sample Preparation from Serum/Plasma
This protocol utilizes protein precipitation, a rapid method for cleaning samples like serum and plasma.[1]
-
Thawing: Thaw frozen serum or plasma samples at 4°C.
-
Aliquoting: In a microcentrifuge tube, place a 20-50 µL aliquot of the sample.
-
Internal Standard Addition: Add an appropriate internal standard solution. Isotope-labeled standards are recommended for best quantification.[2]
-
Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the sample.[1][6] For instance, add 80 µL of ice-cold methanol to a 20 µL serum sample.[7]
-
Vortexing: Vortex the mixture vigorously for 5-10 minutes to ensure complete protein precipitation.[1][7]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C.[6][7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[4][6]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase composition (e.g., 50:50 methanol/water).[4][6]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before transferring the supernatant to an LC-MS vial.[4]
Protocol 2: Sample Preparation from Feces
Fecal samples are more complex and may require a liquid-liquid extraction (LLE) or homogenization step.[1]
-
Sample Preparation: Use 10-100 mg of a lyophilized (freeze-dried) fecal sample to normalize results to dry weight.[7][8]
-
Homogenization: Place the sample in a homogenization tube with ceramic beads and add 200-500 µL of methanol.[6] Homogenize using a tissue lyser for approximately 20 minutes.[6]
-
Extraction:
-
Method A (Methanol Extraction): After homogenization, centrifuge the sample at 16,000 x g for 10 minutes. Transfer the methanol supernatant to a new tube.[6]
-
Method B (Alkaline Hydrolysis): For analysis of total bile acids (including some esters), incubate the sample (10 mg) with 2 mL of 0.1 M NaOH for 60 minutes at 60°C.[8]
-
-
Dilution & Centrifugation (Method A): Add an equal volume of water to the methanol extract, vortex, and centrifuge again to pellet any precipitates.[6]
-
Supernatant Transfer: Transfer the final supernatant to an LC-MS vial for analysis.
Protocol 3: UPLC-MS/MS Analysis
This section outlines the conditions for a targeted UPLC-MS/MS method suitable for quantifying bile acid esters. Parameters should be optimized for the specific analytes of interest.
Table 1: UPLC-MS/MS Instrumental Conditions
| Parameter | Setting | Reference |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC I-Class or Agilent 1290 UPLC | [4][9] |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Cortecs T3 (2.1 x 30 mm, 2.7 µm) | [9] |
| Column Temperature | 60 °C | [9] |
| Mobile Phase A | Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid | [9] |
| Mobile Phase B | 50:50 Acetonitrile/Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid | [9] |
| Flow Rate | 0.4 - 1.0 mL/min | [9] |
| Injection Volume | 5 - 10 µL | [9] |
| Gradient | Start at 5% B, linear increase to 50% B over 5.5 min, ramp to 98% B, then re-equilibrate at 5% B. Total run time ~7-10 min. | [9] |
| Mass Spectrometer | Waters Xevo TQ-S micro or Agilent 6490 Triple Quadrupole | [4][9] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [9] |
| Capillary Voltage | 2.0 kV | [9] |
| Source Temperature | 150 °C | [9] |
| Desolvation Temp. | 600 °C | [9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |[10] |
Note: The MRM transitions (precursor ion → product ion) must be optimized for each specific bile acid ester. For common bile acids, transitions often involve the loss of glycine (74 Da), taurine (80 or 124 Da), or water.[2]
Quantitative Data and Method Validation
A robust analytical method requires thorough validation to ensure accuracy and precision.[5] Key validation parameters are summarized below.
Table 2: Representative Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result | Reference |
|---|---|---|---|
| Linearity (r²) | > 0.99 | 0.990 - 0.999 | [9][11] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20% | 0.9 - 10 ng/g (tissue) 5 ng/mL (serum) | [9][11] |
| Accuracy (% Recovery) | 85 - 115% | 92 - 110% | [9] |
| Precision (Intra-day CV%) | < 15% | < 10% | [9] |
| Precision (Inter-day CV%) | < 15% | < 10% | [9] |
| Freeze/Thaw Stability | % Change < 15% | Stable for 3 cycles |[7] |
Bile Acid Signaling Pathways
Bile acids are not only digestive aids but also potent signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate gene expression.[12][13] The Farnesoid X Receptor (FXR) is a key nuclear receptor that controls bile acid homeostasis.[14]
Caption: FXR activation by bile acids induces SHP, which inhibits CYP7A1 transcription.[14]
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. INTRACELLULAR SIGNALING BY BILE ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Ursodeoxycholic Acid Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ursodeoxycholic Acid (UDCA) and its derivative, Ursodeoxycholic Acid Methyl Ester (UDCA-ME). While validated methods for UDCA are well-established, this guide also presents a proposed methodology for UDCA-ME based on existing analytical principles for bile acids. The protocols are designed for researchers in pharmaceutical analysis, clinical diagnostics, and drug metabolism studies.
Introduction
Ursodeoxycholic acid is a secondary bile acid used in the treatment of cholestatic liver diseases and for the dissolution of cholesterol gallstones.[1] Its methyl ester, UDCA-ME, is a derivative that may be used in various research and pharmaceutical development contexts.[2] Accurate and precise quantification of these compounds in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and clinical monitoring. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4]
Analytical Methodologies
Several analytical methods have been developed for the quantification of UDCA, which can be adapted for UDCA-ME. The most common are:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique that can be paired with different detectors.
-
HPLC with UV Detection: Suitable for pharmaceutical formulations where concentrations are relatively high.[5]
-
HPLC with Refractive Index (RI) Detection: Often used when the analyte lacks a strong UV chromophore.[6]
-
HPLC with Evaporative Light Scattering Detection (ELSD): A universal detection method suitable for non-volatile analytes like bile acids.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of bile acids in complex biological matrices due to its high sensitivity and selectivity.[1][7][8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the bile acids volatile but offers excellent separation and quantification capabilities.[3][9]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated methods for the quantification of UDCA. These data can serve as a benchmark for the development and validation of methods for UDCA-ME.
Table 1: LC-MS/MS Methods for UDCA Quantification in Human Plasma
| Parameter | Method 1[10] | Method 2[1] | Method 3[11] | Method 4[7] |
| Linearity Range (ng/mL) | 100 - 10,000 | 100 - 3050 | 15 - 10,000 | 5 - 2500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100 | 100 | 15 | 5 |
| Intra-day Precision (%RSD) | < 15% | Not Reported | < 15% | < 7.00% |
| Inter-day Precision (%RSD) | < 15% | Not Reported | < 15% | < 7.00% |
| Accuracy (%RE) | Within ±15% | Not Reported | Within ±15% | Within ±11.75% |
| Extraction Recovery | > 85% | Not Reported | Not Reported | Not specified |
| Internal Standard | UDCA-d4 | Diclofenac | UDCA-d4 | Isotope Labeled |
Table 2: HPLC Methods for UDCA Quantification in Pharmaceutical Formulations
| Parameter | Method 1 (HPLC-RI)[12] | Method 2 (HPLC-UV)[5] | Method 3 (HPLC-RID)[13] |
| Linearity Range (µg/mL) | 240 - 360 | 120 - 1050 | 50-130% of test conc. |
| Correlation Coefficient (r²) | 0.995 | 0.9999 | > 0.999 |
| Limit of Detection (LOD) | Not Reported | 99 ng/mL | 4.892 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | 303 ng/mL | 14.824 µg/mL |
| Accuracy (% Recovery) | Not Reported | Not Reported | 100.02 ± 0.89% |
Experimental Protocols
Protocol 1: Quantification of UDCA in Human Plasma by LC-MS/MS
This protocol is based on established methods for the sensitive and selective quantification of UDCA in a biological matrix.[10][11]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma, add 25 µL of the internal standard working solution (e.g., UDCA-d4, 50 ng/mL).
-
Add 0.5 mL of 0.05% v/v acetic acid and vortex.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Strata-X, 30 mg/mL) with 1.0 mL of methanol (B129727) followed by two washes of 1.0 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge three times with 1.0 mL of 0.05% v/v acetic acid, followed by two washes with 1.0 mL of 20% v/v methanol in water.
-
Elute the analyte with an appropriate volume of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 Symmetry Shield (50 mm x 4.6 mm, 5.0 µm) or equivalent.[10]
-
Mobile Phase: Acetonitrile: Methanol: 2mM Ammonium formate (B1220265) (pH 3.5) [48:06:46 v/v/v].[10]
-
Flow Rate: 0.600 mL/min.[10]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[11]
-
MRM Transitions:
3. Calibration and Quantification
-
Prepare calibration standards by spiking blank plasma with known concentrations of UDCA.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a weighted linear regression (1/x²) for the calibration curve.[10]
Protocol 2: Proposed Method for Quantification of UDCA-ME by GC-MS
This proposed protocol adapts a standard GC-MS method for bile acids, leveraging the fact that UDCA-ME is already esterified.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of the sample (e.g., in a reaction mixture or formulation), add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether or a mixture of diethyl ether and dichloromethane.[11]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in pyridine.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to derivatize the hydroxyl groups.[4]
-
Heat the mixture to ensure complete derivatization.
2. GC-MS Conditions
-
GC Column: A low-polarity capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 180°C.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.
-
Monitored Ions: Specific fragment ions for the silylated UDCA-ME and the internal standard would need to be determined experimentally.
3. Calibration and Quantification
-
Prepare calibration standards of UDCA-ME.
-
Derivatize the standards in the same manner as the samples.
-
Construct a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.
Visualizations
Experimental Workflow for LC-MS/MS Analysis of UDCA
Caption: Workflow for UDCA quantification in plasma by LC-MS/MS.
Proposed Experimental Workflow for GC-MS Analysis of UDCA-ME
Caption: Proposed workflow for UDCA-ME quantification by GC-MS.
References
- 1. jocpr.com [jocpr.com]
- 2. This compound | 10538-55-3 | FU28647 [biosynth.com]
- 3. Evaluation of ursodeoxycholic acid bioavailability from immediate- and sustained-release preparations using gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation - CONICET [bicyt.conicet.gov.ar]
- 9. shimadzu.com [shimadzu.com]
- 10. nssresearchjournal.com [nssresearchjournal.com]
- 11. dovepress.com [dovepress.com]
- 12. asianpubs.org [asianpubs.org]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using Ursodeoxycholic Acid and its Methyl Ester
A Note on Ursodeoxycholic Acid Methyl Ester (UDCA-Me): While these application notes and protocols are designed to guide research on this compound (UDCA-Me), it is important to note that the majority of the available scientific literature details the effects and mechanisms of the parent compound, Ursodeoxycholic Acid (UDCA). UDCA-Me, as a synthetic derivative, may exhibit enhanced solubility and bioavailability, which could influence its effective concentration in cell culture. Researchers are strongly advised to perform initial dose-response experiments to determine the optimal working concentrations for UDCA-Me in their specific cell lines and experimental conditions. The following protocols and data, derived from studies on UDCA, provide a robust starting point for developing and conducting experiments with UDCA-Me.
Application Notes
Introduction
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with established cytoprotective, anti-inflammatory, and anti-apoptotic properties.[1] It is widely used in the treatment of cholestatic liver diseases.[1] Emerging research has highlighted its potential as an anti-cancer agent, capable of inducing apoptosis and inhibiting proliferation in various cancer cell lines.[2][3][4] this compound (UDCA-Me) is a synthetic derivative of UDCA, which may offer advantages in terms of solubility and bioavailability.[5] These notes provide an overview of the cellular applications of UDCA, which can be extrapolated to its methyl ester, UDCA-Me, to guide researchers in their experimental design.
Mechanism of Action
UDCA exerts its cellular effects through a variety of mechanisms, including:
-
Modulation of Apoptosis: UDCA can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-xL.[3] Furthermore, UDCA can upregulate the expression of death receptors DR4 and DR5, sensitizing cells to TRAIL-induced apoptosis.[3]
-
Signaling Pathway Regulation: UDCA has been demonstrated to influence several key signaling pathways. For instance, it can inhibit the miR-21/PTEN/AKT/mTOR signaling pathway, which is involved in cell proliferation and migration.[6] In the context of metabolic diseases, UDCA may regulate the AKT/mTOR/SREBP-1 pathway to ameliorate hepatic lipid metabolism.[7]
-
Cytoprotection: In non-cancerous cells, particularly hepatocytes, UDCA exhibits protective effects against toxic bile acids and other cellular stressors by stabilizing mitochondrial membranes and reducing oxidative stress.[8][9]
Applications in Cell Culture
Based on its mechanisms of action, UDCA and its derivatives like UDCA-Me are valuable tools for investigating:
-
Cancer Therapeutics: Studying the dose-dependent effects of UDCA-Me on the viability and proliferation of various cancer cell lines.
-
Apoptosis Research: Elucidating the molecular mechanisms of programmed cell death induced by bile acids.
-
Signal Transduction: Investigating the impact of UDCA-Me on specific signaling cascades involved in cell growth, survival, and metabolism.
-
Drug Development: Screening for synergistic effects of UDCA-Me with other chemotherapeutic agents.
Quantitative Data Presentation
The following tables summarize the effective concentrations and observed effects of UDCA in various cell lines, providing a reference for initiating experiments with UDCA-Me.
Table 1: Effects of UDCA on Cell Viability and Proliferation
| Cell Line | Assay | UDCA Concentration | Incubation Time | Observed Effect |
| DU145 (Prostate Cancer) | MTT | 0 - 200 µg/mL | 24 and 48 hours | Dose-dependent inhibition of cell growth, with an IC50 of approximately 200 µg/mL.[10] |
| M14 (Melanoma) | MTT | 0 - 300 µg/mL | 24, 48, and 72 hours | Dose- and time-dependent decrease in cell viability.[2] |
| VSMCs (Vascular Smooth Muscle Cells) | CCK-8 | 10, 50, 200 µM | 24 hours (pre-treated for 6h) | Dose-dependent inhibition of PDGF-BB-induced proliferation.[6] |
| Murine Splenocytes | MTT | 50 - 250 µg/mL | 24 hours | Significant decrease in cell viability at concentrations of 100-250 µg/mL.[11] |
| Gastric Cancer Cells (SNU601, SNU638) | MTT | 0.25, 0.5, 1 mM | 24 hours | Suppression of cell viability by inducing apoptotic death.[12] |
Table 2: Effects of UDCA on Apoptosis
| Cell Line | Assay | UDCA Concentration | Incubation Time | Observed Effect |
| DU145 (Prostate Cancer) | Flow Cytometry (PI Staining) | 200 µg/mL | 24 hours | Significant accumulation of cells in the sub-G1 phase, indicative of apoptosis.[10] |
| M14 (Melanoma) | Annexin V-FITC/PI Staining | 100, 200, 300 µg/mL | 48 hours | Dose-dependent increase in the rate of apoptosis.[2] |
| Hepatocellular Carcinoma (HCC) Cells | Annexin V/PI Staining, TUNEL | Various doses and time points | N/A | Dose- and time-dependent induction of apoptosis.[4] |
| Mouse Hepatocytes | TUNEL Assay, DAPI Staining | up to 100 µM | 6 hours | Protection from Fas-ligand-induced apoptosis.[13] |
| HuH-7 (Hepatoma) | Annexin V-biotin Assay | 100 µM | 72 hours | Inhibition of TGF-β1–induced apoptosis.[8] |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is adapted from studies on DU145 prostate cancer cells and M14 melanoma cells.[2][10]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (UDCA-Me) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of UDCA-Me in complete culture medium. Remove the old medium from the wells and add 100 µL of the UDCA-Me dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assessment: Annexin V-FITC/PI Staining
This protocol is based on the methodology used for M14 melanoma cells.[2]
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
UDCA-Me stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 5 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of UDCA-Me for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
3. Protein Expression Analysis: Western Blotting
This is a general protocol for analyzing changes in protein expression, for example, in the miR-21/PTEN/AKT/mTOR pathway.[6]
-
Materials:
-
Cell culture dishes
-
UDCA-Me stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PTEN, AKT, mTOR, p-AKT, p-mTOR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with UDCA-Me as required. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
-
Mandatory Visualizations
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid Induces Death Receptor-mediated Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 10538-55-3 [smolecule.com]
- 6. Ursodeoxycholic acid inhibits intimal hyperplasia, vascular smooth muscle cell excessive proliferation, migration via blocking miR-21/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Deuterated Ursodeoxycholic Acid Methyl Ester for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with established therapeutic applications in cholestatic liver diseases.[1] To investigate its pharmacokinetics, metabolism, and mechanism of action in vivo, stable isotope-labeled tracers are invaluable tools. This document provides a detailed guide for the synthesis of deuterated ursodeoxycholic acid methyl ester ([Dₙ]-UDCA-Me) and its application in tracer studies. Deuterated internal standards are crucial for accurate quantification in mass spectrometry-based analyses by correcting for variations during sample preparation and analysis.[2]
Synthesis of Deuterated this compound
The synthesis of deuterated UDCA methyl ester can be approached by modifying established synthetic routes for UDCA, which often commence from cholic acid (CA), an abundant and cost-effective starting material.[1][3] The overall strategy involves the dehydroxylation at the C-12 position and epimerization of the 7-hydroxyl group of cholic acid, followed by esterification. Deuterium (B1214612) labels can be introduced at various stages, for instance, through catalytic deuteration of an unsaturated intermediate or by reduction of a keto group using a deuterated reducing agent.
A representative multi-step synthesis is outlined below, with typical reported yields for analogous non-deuterated reactions. It is important to note that yields for deuterated analogs may vary and optimization is often necessary.
Representative Synthetic Scheme
A plausible synthetic route starting from cholic acid is depicted below. This chemoenzymatic approach involves several key transformations:
Caption: Representative synthetic pathway for deuterated UDCA methyl ester from cholic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3α-hydroxy-7-keto-5β-cholanoate (7-Ketolithocholic Acid Methyl Ester)
This protocol outlines the initial steps to generate the key intermediate for stereoselective reduction.
-
Esterification of Cholic Acid:
-
Dissolve cholic acid in methanol (B129727) containing a catalytic amount of strong acid (e.g., HCl or H₂SO₄).
-
Reflux the mixture for 2-4 hours until TLC or LC-MS analysis indicates complete conversion to methyl cholate.
-
Neutralize the acid catalyst and remove the methanol under reduced pressure. The crude methyl cholate is used in the next step without further purification. A quantitative yield is typically achieved.[1]
-
-
Protection of 3α and 7α-Hydroxyl Groups:
-
Dissolve the crude methyl cholate in pyridine (B92270) and cool in an ice bath.
-
Slowly add acetic anhydride (B1165640) and allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3α,7α-diacetoxy-12α-hydroxy-5β-cholanate. This step typically proceeds with a yield of around 92%.[1]
-
-
Oxidation of the 12α-Hydroxyl Group:
-
Dissolve the protected methyl cholate in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as chromium trioxide (CrO₃), portion-wise while maintaining the temperature below 40°C.
-
Stir for several hours until the starting material is consumed.
-
Work up the reaction by adding a reducing agent (e.g., methanol or isopropanol) to quench excess oxidant, followed by extraction and purification to yield methyl 3α,7α-diacetoxy-12-keto-5β-cholanate. This oxidation step can achieve yields of up to 98%.[1]
-
-
Deoxygenation at C-12 (Wolff-Kishner Reduction):
-
Subject the 12-keto intermediate to Wolff-Kishner reduction conditions (hydrazine hydrate (B1144303) and a strong base like KOH or NaOH in a high-boiling solvent such as diethylene glycol) to remove the keto group and hydrolyze the acetate (B1210297) and methyl ester groups.
-
Acidify the reaction mixture to precipitate the crude chenodeoxycholic acid (CDCA). The yield for this reduction is typically around 82%.[1]
-
-
Esterification and Oxidation to the 7-Keto Intermediate:
-
Re-esterify the crude CDCA to its methyl ester as described in step 1.
-
Selectively oxidize the 7α-hydroxyl group of methyl chenodeoxycholate to the ketone using an appropriate oxidizing agent (e.g., N-bromosuccinimide or a Jones oxidation) to yield methyl 3α-hydroxy-7-keto-5β-cholanoate.
-
Protocol 2: Deuterium Labeling via Stereoselective Reduction
-
Reduction of the 7-Keto Group:
-
Dissolve the methyl 3α-hydroxy-7-keto-5β-cholanoate in a suitable solvent (e.g., methanol or ethanol).
-
Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), portion-wise at a controlled temperature (e.g., 0°C to room temperature). The use of NaBD₄ will introduce a deuterium atom at the 7β position.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the excess reducing agent with a dilute acid.
-
Extract the product, deuterated this compound, with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of UDCA from cholic acid. Note that these are for the non-deuterated synthesis and serve as a benchmark.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Esterification & Protection | Cholic Acid | Methyl 3α,7α-diacetoxy-12α-hydroxy-5β-cholanate | ~92 |
| Oxidation (C-12) | Protected Methyl Cholate | Methyl 3α,7α-diacetoxy-12-keto-5β-cholanate | ~98 |
| Wolff-Kishner Reduction | 12-Keto Intermediate | Chenodeoxycholic Acid | ~82 |
| Epimerization of 7-OH | Chenodeoxycholic Acid | Ursodeoxycholic Acid | ~70 |
| Overall (Non-deuterated) | Cholic Acid | Ursodeoxycholic Acid | ~30-40 [3] |
| A more recent optimized process reports an overall yield of up to 65% | Cholic Acid | Ursodeoxycholic Acid | ~65 |
Application in Tracer Studies
Deuterated UDCA methyl ester is an excellent tool for in vivo pharmacokinetic and metabolic studies. The workflow for a typical tracer study in a rodent model is described below.
Experimental Workflow for In Vivo Tracer Study
Caption: Experimental workflow for an in vivo tracer study using deuterated UDCA methyl ester.
Protocols for Tracer Studies
Protocol 3: Preparation and Administration of Dosing Solution
-
Accurately weigh the deuterated UDCA methyl ester.
-
Prepare a vehicle suitable for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose).
-
Administer the dosing solution to the animal model (e.g., mouse or rat) via oral gavage. Ensure the dose volume is appropriate for the animal's weight.
Protocol 4: Blood Collection and Plasma Processing
-
Collect blood samples at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood can be collected via appropriate methods for the animal model, such as tail vein or retro-orbital sinus sampling.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
Protocol 5: LC-MS/MS Analysis of Plasma Samples
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50-100 µL), add a known amount of an appropriate internal standard (e.g., a different deuterated analog of UDCA or a structurally similar bile acid).
-
Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
A validated LC-MS/MS method is essential for the accurate quantification of both the deuterated tracer and the endogenous (non-deuterated) UDCA.[4]
-
LC Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium (B1175870) acetate or formic acid, is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is generally used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for both the deuterated and non-deuterated UDCA and its metabolites must be optimized for sensitive and selective detection. For example, for UDCA-d₄, a precursor ion of m/z 395.3 and a product ion of m/z 377.1 might be monitored.[4]
-
Quantitative Data from LC-MS/MS Analysis
The following table provides representative parameters for an LC-MS/MS method for UDCA analysis.
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Negative ESI |
| MRM Transition (UDCA) | m/z 391.4 → 391.4 |
| MRM Transition (UDCA-d₄) | m/z 395.3 → 395.3 |
| Calibration Range | 5 - 2500 ng/mL |
Data adapted from a published method.[5]
UDCA Signaling Pathway
UDCA is known to modulate bile acid homeostasis and inflammatory responses, in part through its interaction with the farnesoid X receptor (FXR). The precise nature of this interaction, particularly in the gut, is an area of active research, with some studies suggesting agonistic effects while others point to antagonism.
Caption: Simplified UDCA-FXR signaling pathway in the gut-liver axis.
This diagram illustrates how UDCA in the intestine can modulate FXR activity, which in turn regulates the expression of FGF19. FGF19 then travels to the liver and acts on the FGFR4 receptor to repress the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.
Conclusion
The synthesis of deuterated this compound provides a powerful tool for elucidating the in vivo behavior of this important therapeutic agent. The protocols and workflows presented here offer a comprehensive guide for researchers in the field of drug development and metabolic research. Careful execution of the synthesis, animal studies, and bioanalytical methods will yield high-quality data to advance our understanding of UDCA's pharmacology.
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. unmc.edu [unmc.edu]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ursodeoxycholic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ursodeoxycholic Acid (UDCA) Methyl Ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of Ursodeoxycholic Acid Methyl Ester is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of UDCA Methyl Ester can stem from several factors. Here's a breakdown of common causes and troubleshooting steps:
-
Incomplete Reaction: The esterification of Ursodeoxycholic Acid is a reversible reaction. To drive the reaction towards the product side, consider the following:
-
Use of Excess Methanol (B129727): Employing a large excess of methanol can shift the equilibrium towards the formation of the methyl ester.
-
Effective Water Removal: Water is a byproduct of the esterification reaction. Its presence can hydrolyze the ester back to the carboxylic acid. Ensure your reagents and solvents are anhydrous. Using a dehydrating agent or a setup that allows for the removal of water (e.g., Dean-Stark apparatus) can be beneficial.
-
Appropriate Catalyst: An acid catalyst is typically required. Ensure you are using an appropriate catalyst (e.g., sulfuric acid, hydrochloric acid) at the correct concentration.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. A systematic study to find the optimal temperature for your specific setup is recommended.
-
Reaction Time: Ensure the reaction is running for a sufficient duration to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Impurity Formation: The presence of impurities can consume starting materials and complicate purification, leading to lower isolated yields. Common impurities include isomers and oxidation byproducts.[1][2] Process optimization, such as modifying feeding strategies and adjusting reagent concentrations, has been shown to significantly increase yields from as low as 79.1% to over 90%.[1][2][3]
-
Workup and Purification Losses: Significant amounts of product can be lost during extraction and purification steps.
-
Emulsification: Emulsification during aqueous workup can lead to poor separation of layers and loss of product. Process optimization can help to resolve these issues.[1][2]
-
Purification Method: Recrystallization is a common method for purifying UDCA Methyl Ester, with ethyl acetate (B1210297) being a frequently used solvent.[4][5] Optimizing the recrystallization conditions (solvent system, temperature, cooling rate) is crucial to maximize recovery. Chromatography is another option for purification.[3]
-
Q2: I am observing significant impurity peaks in my HPLC analysis after the synthesis. What are these impurities and how can I minimize them?
A2: The formation of impurities is a common challenge. Key impurities to be aware of include:
-
Isomeric Impurities: Depending on the starting material and reaction conditions, isomeric impurities such as the C(20)-methyl racemate and the C(22)-Z-ene isomer can be formed.[1][2]
-
Oxidation Products: Side reactions can lead to the formation of oxidized byproducts.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of Ursodeoxycholic Acid in your final product.
Strategies to Minimize Impurities:
-
Control of Reaction Conditions: As mentioned previously, careful control of temperature, reaction time, and reagent stoichiometry is critical.
-
Starting Material Purity: Ensure the Ursodeoxycholic Acid used as a starting material is of high purity.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
Optimized Workup: A well-designed workup procedure can help to remove some impurities before the final purification step.
-
Purification: Recrystallization or chromatography are effective methods for removing impurities from the final product.[3][4][5]
Q3: What is a reliable method for the synthesis of this compound?
A3: A common and effective method is the acid-catalyzed esterification of Ursodeoxycholic Acid with methanol. Below is a detailed experimental protocol.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Ursodeoxycholic Acid
This protocol describes the synthesis of this compound via direct esterification of Ursodeoxycholic Acid using methanol and an acid catalyst.
Materials:
-
Ursodeoxycholic Acid (UDCA)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or Hydrochloric Acid)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ursodeoxycholic Acid in anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation
Table 1: Impact of Process Optimization on Yield
| Parameter Optimized | Initial Yield | Optimized Yield | Reference |
| Hydroxyl Oxidation & Emulsification Resolution | 89.0% | 95.2% | [1][2] |
| Horner–Wadsworth–Emmons Reaction (Feeding Strategy & Reagent Concentration) | 79.1% | 90.8% | [1][2][3] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key parameters affecting synthesis yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 10538-55-3 [smolecule.com]
- 4. An Improved Process For The Purification Of Ursodeoxycholic Acid [quickcompany.in]
- 5. CA1134815A - Purification process for ursodeoxycholic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ursodeoxycholic Acid Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ursodeoxycholic Acid (UDCA) Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting Ursodeoxycholic Acid (UDCA) to its methyl ester for purification?
A1: The conversion of crude UDCA to its methyl ester is a strategic step to facilitate purification. The methyl ester derivative often has different solubility properties compared to the free acid and its impurities, such as chenodeoxycholic acid (CDCA). This difference in solubility allows for efficient removal of impurities through recrystallization.[1][2] Following purification of the methyl ester, it is saponified to yield highly pure UDCA.
Q2: What are the most common impurities found in crude Ursodeoxycholic Acid Methyl Ester?
A2: The most prevalent impurities in crude UDCA are structurally related bile acids. The primary impurity is typically chenodeoxycholic acid (CDCA).[3] Other potential impurities include lithocholic acid, cholic acid, and iso-ursodeoxycholic acid.[4][5][6] The presence and proportion of these impurities can vary depending on the synthetic route used to produce the crude UDCA.
Q3: Which solvents are recommended for the recrystallization of UDCA Methyl Ester?
A3: Ethyl acetate (B1210297) is a highly recommended and advantageous solvent for the recrystallization of UDCA Methyl Ester.[1][2] It has been shown to provide better purification and yield compared to other solvents like methanol (B129727).[1] Other solvents that can be used include methanol and mixtures of esters and ketones.[1][2]
Q4: What level of purity can be expected after a successful purification of UDCA Methyl Ester?
A4: A successful purification process involving the formation and recrystallization of the methyl ester can lead to a significant reduction in impurities. For instance, crude UDCA containing about 13-15% of chenodeoxycholic acid impurity can be purified to a final product with less than 0.35% of "cheno" impurity.[4][5][6] With optimized processes, it is possible to obtain UDCA with a purity of 99.8% or higher.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude UDCA Methyl Ester.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Recrystallized Product | - Incomplete initial esterification of crude UDCA. - The chosen recrystallization solvent is too effective, leading to high solubility of the product. - Insufficient cooling time or temperature during crystallization. - Premature filtration before complete crystallization. | - Ensure complete esterification by monitoring the reaction with techniques like TLC or HPLC. - If using a highly effective solvent, consider using a solvent/anti-solvent system to reduce solubility. - Allow the solution to cool gradually and then chill in an ice bath for an extended period. - Ensure the crystallization process is complete before filtering. |
| Product "Oils Out" During Recrystallization | - The solution is supersaturated. - The cooling rate is too rapid. - Presence of significant impurities that inhibit crystal formation. | - Add a small amount of additional solvent to dissolve the oil, then allow it to cool more slowly. - Use a seed crystal to induce proper crystallization. - Perform a pre-purification step, such as a wash with a non-polar solvent, to remove some impurities before recrystallization. |
| Poor Purity of Final Product (High Impurity Levels) | - Inefficient removal of impurities during recrystallization. - Co-crystallization of impurities with the product. - Incomplete saponification of the purified methyl ester. | - Perform a second recrystallization step. - Optimize the choice of recrystallization solvent. A different solvent may offer better selectivity. - Ensure complete saponification by checking for the absence of the methyl ester peak in HPLC or TLC analysis. Adjust reaction time or temperature if necessary. |
| Discolored Product | - Presence of colored impurities from starting materials or side reactions. - Degradation of the product due to excessive heat. | - Treat the solution with activated charcoal before recrystallization to remove colored impurities. - Avoid excessive heating during the dissolution and saponification steps. |
Experimental Protocols
Protocol 1: Esterification of Crude Ursodeoxycholic Acid
This protocol describes the conversion of crude UDCA to its methyl ester.
-
Dissolution: Dissolve the crude UDCA (containing approximately 8-15% chenodeoxycholic acid) in methanol.[1][4]
-
Acid Catalyst: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the solution while stirring.[1][5]
-
Reaction: Continue stirring the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 2 hours) to allow the esterification to proceed to completion.[1][5]
-
Work-up: Quench the reaction by adding a mixture of demineralized water, a weak base (like sodium bicarbonate), ice, and an extraction solvent such as methylene (B1212753) chloride.[1]
-
Extraction: Agitate the mixture, separate the organic phase, and re-extract the aqueous phase with the organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude UDCA Methyl Ester.
Protocol 2: Recrystallization of this compound
This protocol outlines the purification of the crude methyl ester by recrystallization.
-
Dissolution: Dissolve the crude UDCA Methyl Ester in a minimal amount of hot ethyl acetate.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The purified methyl ester will start to crystallize.
-
Chilling: To maximize the yield, place the flask in an ice bath for a period of time to ensure complete crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Saponification of Purified this compound
This protocol describes the conversion of the purified methyl ester back to the highly pure free acid.
-
Hydrolysis: Dissolve the purified UDCA Methyl Ester in methanol and add an aqueous solution of a strong base, such as sodium hydroxide.[1][4]
-
Reflux: Heat the mixture to reflux and maintain it for a specified time (e.g., 1-2 hours) to ensure complete saponification.[1][4]
-
Cooling and Filtration: Cool the reaction mixture and filter to collect the sodium salt of UDCA.
-
Washing: Wash the collected salt with methanol.
-
Acidification: Dissolve the salt in water and acidify the solution with an acid, such as hydrochloric acid or a mixture of acetic and phosphoric acid, to precipitate the purified UDCA.[2][4][5]
-
Final Purification: The precipitated pure UDCA can be collected by filtration, washed with demineralized water, and dried.
Data Presentation
Table 1: Comparison of Impurity Levels Before and After Purification via Methyl Ester Formation
| Impurity | Initial Concentration in Crude UDCA | Final Concentration in Purified UDCA |
| Chenodeoxycholic Acid (CDCA) | ~13-15%[4][5][6] | < 0.35%[4][5][6] |
| Lithocholic Acid | Not specified | < 0.05%[4][5][6] |
| Cholic Acid | Not specified | < 0.1%[4][5][6] |
| Iso-ursodeoxycholic Acid | Not specified | < 0.05%[4][5][6] |
Visualizations
Experimental Workflow for UDCA Purification
Caption: Workflow for the purification of crude UDCA via its methyl ester.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity in the final UDCA product.
References
- 1. CA1134815A - Purification process for ursodeoxycholic acid - Google Patents [patents.google.com]
- 2. An Improved Process For The Purification Of Ursodeoxycholic Acid [quickcompany.in]
- 3. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2880047A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 5. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Analysis of Ursodeoxycholic Acid Methyl Ester
Welcome to the technical support center for the analysis of Ursodeoxycholic Acid (UDCA) Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting impurities during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Ursodeoxycholic Acid Methyl Ester?
A1: Impurities in this compound can originate from the starting materials, synthesis process, and degradation. They can be broadly categorized as:
-
Related Bile Acid Impurities: These are structurally similar compounds that are often present in the starting material (Ursodeoxycholic Acid) or are byproducts of the synthesis. Common examples include:
-
Synthesis-Related Impurities: These are impurities that can form during the esterification of UDCA to its methyl ester or during the synthesis of UDCA itself. Examples include:
-
C(22)-carboxylic acid, C(20)-methyl stereoisomer, and C(22)-Z-ene isomer, which can arise from certain synthetic routes of the parent compound.
-
Residual solvents from the purification process.
-
-
Degradation Products: These can form under improper storage conditions (e.g., exposure to high temperatures, light, or humidity).
Q2: What is the most common analytical technique for identifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of impurities in Ursodeoxycholic Acid and its esters.[1] Due to the lack of a strong UV chromophore in these molecules, various detectors are employed, including:
-
Refractive Index (RI) Detector: Sensitive to changes in the refractive index of the mobile phase as the analyte passes through.
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for the identification and quantification of impurities, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also used as a reference method.[1]
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the UDCA Methyl Ester peak. What could be the cause?
A3: Poor peak shape in the HPLC analysis of bile acids can be attributed to several factors. Please refer to the detailed troubleshooting guide below for potential causes and solutions. Common reasons include interactions with the stationary phase, issues with the mobile phase pH, or column overload.
Quantitative Data on Impurities
The following table summarizes the typical acceptance criteria for related bile acid impurities in high-purity Ursodeoxycholic Acid, which can serve as a reference for the analysis of its methyl ester derivative.
| Impurity | Typical Specification Limit (%) |
| Chenodeoxycholic Acid | ≤ 1.5 |
| Lithocholic Acid | ≤ 0.1 |
| Cholic Acid | ≤ 0.5 |
| Total Identified Impurities | ≤ 2.0 |
| Any Unspecified Impurity | ≤ 0.1 |
Note: These values are based on pharmacopeial standards for Ursodeoxycholic Acid and may vary depending on the specific synthesis route and purification process for the methyl ester.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general method for the separation and quantification of impurities in this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a suitable detector (e.g., Refractive Index Detector, Evaporative Light Scattering Detector, or Mass Spectrometer).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 3:2 v/v) is a common mobile phase.[1] The exact ratio may need optimization depending on the specific column and impurities being analyzed. The addition of a small amount of acid (e.g., 0.1% acetic acid) can improve peak shape.
-
Flow Rate: Typically 0.8 to 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detector Settings:
-
RI Detector: Maintain at a stable temperature.
-
ELSD: Optimize nebulizer and evaporator temperatures and gas flow rate.
-
MS Detector: Use electrospray ionization (ESI) in negative ion mode.
-
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution to appropriate concentrations.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities. A mixed impurity standard solution can be prepared to determine the retention times and response factors.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (solvent), standard solutions, and sample solution.
-
Record the chromatograms and integrate the peaks.
5. Calculation:
-
Identify the impurities in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Calculate the percentage of each impurity using the following formula (based on external standard method with the assumption of equal response factors if individual impurity standards are not available):
For more accurate quantification, use the response factor of each impurity relative to the main peak.
Troubleshooting Guides
HPLC Troubleshooting for this compound Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and active sites (silanols) on the column packing. - Mobile phase pH is inappropriate for the analyte. - Column is overloaded. - Column is contaminated or old. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime). - Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace the column. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column overload. - Column void or channeling. | - Dissolve the sample in the mobile phase or a weaker solvent. - Decrease the sample concentration. - Replace the column. |
| Split Peaks | - Column inlet is partially blocked or has a void. - Co-elution of an impurity. - Sample solvent is incompatible with the mobile phase. | - Reverse-flush the column (disconnect from the detector first). If the problem persists, replace the column. - Use a mass spectrometer to check for co-eluting species. - Ensure the sample is dissolved in the mobile phase. |
| Broad Peaks | - Low column efficiency. - Extra-column volume is too high. - Mobile phase flow rate is too low or too high. - Column temperature is too low. | - Use a new, high-efficiency column. - Use shorter, narrower-bore tubing to connect the components. - Optimize the flow rate. - Increase the column temperature to reduce viscosity and improve mass transfer. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Mobile phase is not properly mixed or degassed. - Contaminated mobile phase or detector cell. - Leaks in the system. | - Purge the pump and detector. - Ensure thorough mixing and degassing of the mobile phase. - Use high-purity solvents and filter the mobile phase. Clean the detector cell according to the manufacturer's instructions. - Check all fittings for leaks. |
| Ghost Peaks | - Impurities in the mobile phase or from the system itself. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of the peaks. - Implement a needle wash step in the autosampler method. |
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for UDCA Methyl Ester Impurity Analysis.
UDCA Signaling Pathway in Hepatic Lipid Metabolism
Ursodeoxycholic acid has been shown to ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway. UDCA treatment can repress the activation of AKT and mTOR, which in turn downregulates the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor in lipogenesis.[2][3][4][5]
Caption: UDCA's inhibitory effect on the AKT/mTOR/SREBP-1 pathway.
References
- 1. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Ursodeoxycholic Acid (UDCA) Methylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the methylation of ursodeoxycholic acid (UDCA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the methylation of Ursodeoxycholic Acid (UDCA)?
A1: The methylation of UDCA to its methyl ester is typically achieved through an esterification reaction. A common laboratory-scale method involves the use of a methylating agent in the presence of a suitable solvent and often a catalyst. One approach is the reaction of UDCA with methanol (B129727) in the presence of an acid catalyst. Another method involves using reagents like dimethyl sulfate (B86663) or methyl iodide with a base such as sodium hydride.[1]
Q2: Which methylating agents are suitable for this reaction?
A2: Several methylating agents can be used, with the choice often depending on the scale of the reaction, desired yield, and safety considerations. Commonly used agents include:
-
Methanol: Often used in excess with an acid catalyst.
-
Dimethyl sulfate (DMS): A potent and efficient methylating agent, but it is also toxic and requires careful handling.
-
Methyl iodide (CH₃I): Another effective but toxic reagent.
Q3: What solvents are typically used for UDCA methylation?
A3: The choice of solvent depends on the specific methylation method. For esterification with methanol, methanol itself can serve as both the reagent and the solvent. In other cases, aprotic polar solvents like N,N-dimethylformamide (DMF) may be employed.
Q4: How can the methylated UDCA product be purified?
A4: Purification of ursodeoxycholic acid methyl ester is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
-
Recrystallization: The crude methyl ester can be recrystallized from a suitable solvent, such as ethyl acetate, to obtain a product of high purity.[2]
-
Chromatography: Column chromatography is another effective method for separating the desired product from impurities.
Q5: What are some of the potential impurities that can arise during UDCA synthesis and methylation?
A5: Impurities can originate from the starting material or be generated during the reaction. For instance, if the synthesis starts from cholic acid, chenodeoxycholic acid (CDCA) is a common impurity.[3] During the methylation process itself, incomplete reaction can leave unmethylated UDCA. Side reactions can also lead to the formation of byproducts, such as those arising from elimination reactions when using certain alcohols.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Methylated Product | Incomplete reaction due to insufficient reaction time or temperature. | Optimize the reaction time and temperature. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Inefficient methylating agent or inappropriate stoichiometry. | Ensure the methylating agent is of good quality and used in the correct molar ratio. A slight excess of the methylating agent may be beneficial. | |
| Presence of water in the reaction mixture, which can hydrolyze the ester. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. | |
| Presence of Unreacted UDCA | Incomplete reaction. | As with low yield, extend the reaction time or increase the temperature. Consider adding more of the methylating agent. |
| Formation of Multiple Byproducts | Non-selective reaction conditions. | Adjust the reaction temperature; lower temperatures may increase selectivity. Ensure the dropwise addition of reactive reagents to control the reaction rate. |
| Degradation of starting material or product. | Use milder reaction conditions. If using a strong base or acid, ensure it is neutralized properly during workup. | |
| Difficulty in Product Purification | Emulsification during workup. | This can be an issue, particularly in scaled-up reactions. Modifying the addition method of reagents or adjusting the pH can help avoid emulsification.[5] |
| Co-crystallization of impurities. | If recrystallization is ineffective, consider using column chromatography for purification. |
Experimental Protocols
Protocol 1: General Esterification of UDCA with Methanol
-
Preparation: In a round-bottom flask, suspend the crude ursodeoxycholic acid in methanol.
-
Reaction: Add a catalytic amount of a suitable acid (e.g., sulfuric acid).
-
Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and neutralize the acid.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The resulting crude methyl ester can be further purified by recrystallization.[2]
Protocol 2: Saponification of Methylated UDCA
-
Preparation: Load the this compound and deionized water into a reactor.
-
Saponification: Add a solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux (approximately 97°C) and maintain for about 2 hours.[6]
-
Workup: Add more deionized water and adjust the temperature to 60-65°C.[6]
-
Precipitation: Add ethyl acetate, followed by a mixture of acetic acid and phosphoric acid, while maintaining the temperature.[6]
-
Isolation: Stir the resulting suspension, then cool to 20-25°C to allow for crystallization. The solid product can then be collected by filtration.[6]
Visualizations
Caption: General experimental workflow for the methylation of UDCA.
References
- 1. Buy this compound | 10538-55-3 [smolecule.com]
- 2. CA1134815A - Purification process for ursodeoxycholic acid - Google Patents [patents.google.com]
- 3. US4316848A - Process for the purification of ursodeoxycholic acid - Google Patents [patents.google.com]
- 4. This compound | 10538-55-3 | FU28647 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
Technical Support Center: Stability of Ursodeoxycholic Acid Methyl Ester (UDCA-ME) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for conducting stability studies on Ursodeoxycholic Acid Methyl Ester (UDCA-ME) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (UDCA-ME) in solution?
A1: The most common degradation pathway for UDCA-ME is hydrolysis. This reaction converts the methyl ester back into its parent compound, Ursodeoxycholic Acid (UDCA), and methanol (B129727), particularly in the presence of water with an acid or base catalyst.[1] Other potential reactions include oxidation of the methyl ester group.[1]
Q2: How stable is UDCA-ME under forced degradation conditions?
A2: While specific data for the methyl ester is limited, studies on the parent compound, Ursodeoxycholic Acid (UDCA), show it is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress.[2] However, it has been found to be relatively stable under photolytic stress.[2] It is expected that the methyl ester would show similar susceptibilities, especially hydrolysis under acidic and basic conditions.
Q3: What are the recommended storage conditions for UDCA-ME solutions?
A3: To minimize degradation, UDCA-ME solutions should be stored in tightly closed containers in a cool, dry place, protected from incompatible substances.[3] For analytical purposes, some studies have shown that solutions of the parent compound, UDCA, are stable for at least 24-48 hours at room temperature or under refrigeration (8°C).[4][5] However, long-term stability should be determined empirically.
Q4: What analytical methods are suitable for stability testing of UDCA-ME?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are most common.[2][3][4] Given that UDCA-ME lacks a strong chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are often used.[2][4] Mass Spectrometry (MS) can also be coupled with HPLC for identification of degradation products.[6]
Q5: What are the key considerations when developing a stability-indicating method for UDCA-ME?
A5: The primary goal is to develop a method that can separate the intact UDCA-ME from all potential degradation products and impurities.[3] According to International Conference on Harmonization (ICH) guidelines, this requires performing forced degradation studies to generate these products and demonstrate the method's specificity.[2][7] The method must be validated for parameters like specificity, linearity, accuracy, precision, and robustness.[2][8]
Troubleshooting Guide
Q1: I'm seeing an unexpected peak in my HPLC chromatogram during a stability study. What could it be?
A1: An unexpected peak likely represents a degradation product or an impurity.
-
Check Retention Time: Compare the retention time to a standard of Ursodeoxycholic Acid (UDCA). The most probable degradant is UDCA formed via hydrolysis of the methyl ester.
-
Review Stress Conditions: The nature of the stress condition can indicate the type of degradant. Acidic or basic conditions strongly suggest hydrolysis.[2] Oxidative stress (e.g., H₂O₂) could lead to oxidation products.[1][2]
-
Use Mass Spectrometry: If available, LC-MS analysis is the most definitive way to identify the mass of the unknown peak and elucidate its structure.
Q2: My UDCA-ME solution has become cloudy or formed a precipitate. Why?
A2: This may be due to several factors:
-
Solubility Issues: UDCA and its esters have low aqueous solubility.[3][9] Changes in solvent composition (e.g., evaporation of an organic co-solvent), pH, or temperature can cause the compound to precipitate.
-
Degradation: The degradation product, UDCA, may have different solubility characteristics than the parent ester in your specific solution, leading to its precipitation upon formation.
-
Action: Verify your solvent system and storage temperature. You may need to filter the sample before injection (using a filter compatible with your solvent, such as a 0.45 µm filter) to protect your HPLC column, but be aware this removes the precipitate from the analysis.[2]
Q3: My stability results are inconsistent across replicates. What should I do?
A3: Inconsistent results often point to issues in sample preparation or analytical methodology.
-
Homogeneity: Ensure the solution is completely homogenous before taking an aliquot for analysis. Use vortexing or sonication if necessary.[2]
-
Solution Stability: While the compound may be stable long-term under certain conditions, it might not be stable in the analytical diluent. Prepare samples immediately before analysis if this is a concern.[5]
-
System Suitability: Check your HPLC system's suitability parameters (e.g., peak area precision, tailing factor) to ensure the analytical system is performing correctly.
Data & Visualizations
Degradation Pathway
The primary degradation route for UDCA-ME is the hydrolysis of the ester bond.
Forced Degradation Data Summary
The following table summarizes typical forced degradation results for the parent compound, Ursodeoxycholic Acid (UDCA), which can serve as a proxy for anticipating the stability of UDCA-ME. These studies are essential for developing and validating a stability-indicating analytical method.[7]
| Stress Condition | Reagent/Parameters | Duration | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 N HCl | 3 hours at 60°C | ~15% |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour at Room Temp | ~12% |
| Oxidation | 30% H₂O₂ | 3 hours at 60°C | ~10% |
| Thermal Degradation | Dry Heat | 60°C | ~8% |
| Photolytic Degradation | UV Light | - | Stable |
| Note: Data is illustrative and based on studies of the parent compound, Ursodeoxycholic Acid (UDCA).[2] Actual degradation will vary based on the precise experimental conditions, solvent, and concentration. |
Experimental Workflow
A systematic approach is crucial for a successful stability study.
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study of a UDCA-ME solution.
Objective: To assess the stability of UDCA-ME under various stress conditions as per ICH guidelines and to generate potential degradation products.[7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of UDCA-ME reference standard into a 10 mL volumetric flask using methanol to obtain a stock solution of 1 mg/mL.[2]
-
Note: The choice of solvent may vary; ensure UDCA-ME is fully soluble.
2. Application of Stress Conditions: For each condition, use an appropriate volume of the stock solution and place it in a suitable container. A parallel control sample, protected from stress, should be prepared and analyzed.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution in a water bath at 60°C for 3 hours.[2]
-
After cooling to room temperature, carefully neutralize the solution with 0.1 N NaOH.
-
Dilute to a final target concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 1 hour.[2]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to the final target concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution in a water bath at 60°C for 3 hours.[2]
-
Dilute to the final target concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a tightly sealed vial of the UDCA-ME stock solution in a hot air oven maintained at 60°C.
-
After the specified duration (e.g., 24 hours), cool the sample and dilute it to the target concentration.
-
3. Sample HPLC Analysis Method (Example): This method is based on typical conditions for UDCA and related compounds.[2][3][4][5]
-
HPLC System: HPLC with a Refractive Index Detector (RID).
-
Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Mobile Phase: A mixture of methanol, water, and an acidifier like phosphoric acid (e.g., 77:23:0.6 v/v/v).[2] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 25 µL.
-
Detector Temperature: 40°C.[3]
-
Analysis: Inject the prepared stressed samples and the unstressed control. Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main UDCA-ME peak.
Troubleshooting Out-of-Specification (OOS) Results
If a stability sample yields an OOS result, a structured investigation is required.
References
- 1. Buy this compound | 10538-55-3 [smolecule.com]
- 2. asianpubs.org [asianpubs.org]
- 3. jgtps.com [jgtps.com]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Ursodeoxycholic Acid-d5 Methyl Ester - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Analytical Method Development and Validation for the Estimation of Ursodeoxycholic Acid using RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 9. Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of bile acids
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of bile acids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in bile acid analysis?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] A peak is generally considered to be tailing if the USP Tailing Factor (Tf) is greater than 1.2, though values up to 1.5 may be acceptable for some assays.[2][3]
This issue is problematic because it can:
-
Degrade Resolution: Tailing can cause peaks of closely eluting bile acids to overlap, making accurate separation difficult.[2]
-
Reduce Quantitative Accuracy: Asymmetrical peaks are harder to integrate correctly, leading to unreliable area calculations and inaccurate quantification.[4]
-
Indicate Method or System Issues: Peak tailing is often a symptom of underlying problems, such as secondary chemical interactions, column degradation, or issues with the HPLC system.[2][5] It can also suggest the presence of an interfering compound.[3]
Q2: My bile acid peaks are tailing. What are the most common causes?
Peak tailing in the reversed-phase HPLC of bile acids is typically caused by more than one retention mechanism occurring simultaneously.[1][3] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Bile acids, which are acidic, can interact with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[3][5] These interactions are a primary cause of tailing, especially when the silanol groups are ionized (deprotonated) at mobile phase pH levels above 3.0.[1][3]
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of the bile acids (pKa values range from approximately 2.6 to 5.0), the molecules can exist in both ionized and non-ionized forms, leading to peak distortion.[5][6]
-
Column Problems: Several column-related issues can cause tailing for all peaks in a run, including degradation of the stationary phase, contamination from sample matrix, a partially blocked inlet frit, or the formation of a void at the column inlet.[2][7][8]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[4][7]
-
Extra-Column Effects: Issues outside the column, such as using tubing with a large internal diameter or having poor connections, can increase dead volume and cause peaks to broaden and tail.[5][9]
Troubleshooting Guides
Problem 1: Peak tailing is observed for specific bile acid peaks, particularly later-eluting ones.
This pattern often points to a chemical interaction between the bile acids and the stationary phase.
dot
Caption: Troubleshooting workflow for secondary interaction issues.
Detailed Steps & Protocols:
-
Evaluate Mobile Phase pH: Bile acids have pKa values that can range from ~2.6 to 5.0.[6] Operating near an analyte's pKa can cause poor peak shape.[10] For robust separation, the mobile phase pH should be at least 1-1.5 units away from the analyte's pKa.[6][11]
-
Protocol for pH Adjustment: To suppress the ionization of both the bile acids (analytes) and residual silanols on the column, lower the mobile phase pH.[1] Operating at a pH ≤ 3 is often effective.[1][12]
-
Prepare the aqueous portion of your mobile phase.
-
Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[12][13] Formic acid is generally preferred for LC-MS compatibility.[14]
-
Confirm the pH of the aqueous component before mixing it with the organic solvent.[11]
-
Re-run the analysis and observe the peak shape.
-
-
-
Use a Highly Deactivated Column: Standard silica-based C18 columns have exposed silanol groups that can cause tailing.[1]
-
Solution: Employ a modern, high-purity "Type B" silica column that is "end-capped".[1][7] End-capping chemically treats the silica surface to block many of the residual silanol groups, significantly reducing secondary interactions.[3][12] Columns described as base-deactivated (BDS) are also designed for this purpose.[12]
-
-
Consider Mobile Phase Modifiers: Historically, competing bases like triethylamine (B128534) (TEA) were added to the mobile phase to interact with silanol groups, preventing them from interacting with the analytes.[12][13] While modern end-capped columns have made this less necessary, it can still be a useful strategy in some cases.[12]
Problem 2: All peaks in the chromatogram are tailing or have become broader over time.
This usually indicates a system-wide or column hardware problem rather than a specific chemical interaction.
dot
Caption: Troubleshooting workflow for system-wide peak tailing.
Detailed Steps & Protocols:
-
Check the Guard Column: If you are using a guard column, it is the most likely culprit. It is designed to trap contaminants from the sample matrix.[9]
-
Inspect for Column Contamination and Blockage: Particulate matter from samples or mobile phase can block the column inlet frit.[15] Strongly retained compounds from the sample matrix can also accumulate on the column.
-
Protocol for Column Flushing:
-
Disconnect the column from the detector.
-
Reverse the column direction (connect the outlet to the pump).
-
Flush the column with a series of strong solvents, starting with one miscible with your mobile phase. A typical sequence for a reversed-phase column is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (an effective cleaning solvent)
-
-
After flushing, return the column to its normal direction, re-equilibrate with the mobile phase, and test performance.
-
-
-
Check for a Column Void: A void or channel in the packing bed at the column inlet can cause peak tailing and split peaks.[7] This can result from running the column at a pH or temperature outside its stability range, or from repeated pressure shocks.[8][9]
-
Diagnosis: Disconnect the column from the system and carefully inspect the inlet. A small void or discoloration at the head of the packing bed may be visible.
-
Solution: If a void is present, the column usually needs to be replaced.[7]
-
-
Minimize Extra-Column Volume: Long or wide-bore connecting tubing between the injector, column, and detector can cause peak broadening and tailing.[5]
-
Solution: Ensure all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005").[5] Check that all fittings are properly seated to avoid dead volume.
-
Data & Experimental Considerations
The Effect of Temperature and pH on Bile Acid Separation
Optimizing column temperature and mobile phase pH is crucial for achieving good peak shape and resolution.
| Parameter | Observation | Recommendation for Bile Acids | Rationale |
| Column Temperature | Increasing temperature generally decreases retention time and can improve peak efficiency and shape.[16][17] It can also alter selectivity and elution order.[16] | Operate at an elevated, stable temperature (e.g., 40-60°C).[16][18] | Reduces mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[17][18] A stable temperature ensures reproducible retention times. |
| Mobile Phase pH | A small change in pH (e.g., 0.1 units) can dramatically alter the retention and resolution of bile acids, especially if the pH is near their pKa.[6] | Use a buffered mobile phase with a pH below 3.0.[1][12] | This protonates residual silanol groups on the column, minimizing secondary interactions that cause tailing.[12] It also ensures the acidic bile acids are in a single, non-ionized form, leading to sharper peaks and better retention.[11] |
Experimental Protocol: Optimizing Column Temperature
-
Set an Initial Temperature: Begin with a temperature of 40°C.[18]
-
Equilibrate the System: Ensure the column and mobile phase are fully equilibrated at the set temperature. Using a solvent pre-heater can help prevent peak distortion caused by temperature gradients between the incoming mobile phase and the column.[18]
-
Perform an Injection: Analyze the bile acid standard mixture and evaluate the chromatogram for peak shape and resolution.
-
Increase Temperature: Increase the temperature in increments of 5-10°C (e.g., to 50°C).[16]
-
Re-equilibrate and Re-inject: Allow the system to stabilize at the new temperature before injecting the standard again.
-
Compare Chromatograms: Assess the changes in retention time, resolution, and peak symmetry. An increase in temperature improved resolution in some published methods for bile acids.[16]
-
Select Optimal Temperature: Choose the temperature that provides the best balance of resolution, acceptable analysis time, and symmetrical peak shape, while staying within the column manufacturer's recommended operating range.[17]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mastelf.com [mastelf.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. waters.com [waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. lcms.cz [lcms.cz]
- 17. Restek - Blog [restek.com]
- 18. chromtech.com [chromtech.com]
Technical Support Center: Scaling Up Ursodeoxycholic Acid Methyl Ester Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Ursodeoxycholic Acid Methyl Ester (UDCA-ME).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of UDCA-ME in a question-and-answer format.
Synthesis
| Problem | Possible Causes | Suggested Solutions |
| Low reaction yield in the Horner-Wadsworth-Emmons (HWE) reaction | - Suboptimal reaction temperature.- Incorrect reagent concentration or feeding strategy.- Presence of C(20)-methyl racemate impurity.[1][2] | - Ensure the reaction temperature is controlled within 0–10 °C.[3]- Modify the feeding protocol; for instance, adding a mixed solution of trimethyl phosphonoacetate and the starting material to the base solution can improve selectivity and yield.[1][2]- Characterize and quantify the C(20)-methyl isomer to understand its impact on the yield.[1][2] |
| Formation of C(22)-Z-ene isomer impurity in the HWE reaction | - Reaction conditions favoring the formation of the Z-isomer. | - Adjust the reaction conditions. The Horner-Wadsworth-Emmons reaction can be tuned to favor the formation of E or Z olefins based on parameters and substrate structure.[4] |
| Emulsification during workup of the hydroxyl oxidation step | - Scale-up effect leading to incomplete separation of aqueous and organic layers.[1][2] | - Optimize the process to avoid emulsification. This may involve adjusting the stirring speed, temperature, or the composition of the extraction solvent.[1][2] |
| Incomplete conversion of starting material in hydroxyl oxidation | - Insufficient amount of oxidizing agent (e.g., NaClO).- Reaction temperature is too low. | - The optimal equivalent of NaClO should be around 1.1 equivalents.[3]- Maintain the reaction temperature between 0-10 °C, as temperatures below 0 °C can lead to incomplete reaction.[3] |
| Formation of C(22) carboxylic acid impurity during hydroxyl oxidation | - Over-oxidation of the hydroxyl group.[1][2] | - Use a milder and more cost-effective oxidizing system like TEMPO/NaClO/NaBr.[1]- Carefully control the amount of oxidizing agent and the reaction time. |
Purification
| Problem | Possible Causes | Suggested Solutions |
| High levels of chenodeoxycholic acid (CDCA) impurity in the final product | - Incomplete epimerization at the C7 position.- Inefficient purification method. | - The epimerization from the 7α-hydroxy group (CDCA) to the 7β-hydroxy group (UDCA) is a critical step. This is often achieved by oxidation to the 7-keto intermediate followed by stereoselective reduction.[4]- Purification via the formation of an imidazole (B134444) salt of ursodeoxycholic acid followed by crystallization of the methyl ester can significantly reduce CDCA content to less than 0.35%.[5][6][7] |
| Presence of other bile acid impurities (e.g., lithocholic acid, cholic acid) | - Impurities present in the starting material.- Side reactions during synthesis. | - Utilize advanced chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) for impurity removal.[4]- Recrystallization of the methyl ester from a suitable solvent like ethyl acetate (B1210297) can improve purity.[8] |
| Difficulty in removing structurally related sterol impurities from plant-derived starting materials | - Similar physical and chemical properties to the desired product. | - Employ chromatographic methods for separation.[4] |
Frequently Asked Questions (FAQs)
1. What are the common starting materials for the synthesis of this compound?
Common starting materials include ursodeoxycholic acid itself, or more complex syntheses can begin from other bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][4] Plant-derived precursors, such as bisnoralcohol (BA), are also utilized in modern synthetic routes.[1][2]
2. What is the role of the Horner-Wadsworth-Emmons (HWE) reaction in UDCA-ME synthesis?
The HWE reaction is a key step in building the side chain of the UDCA molecule, particularly when starting from precursors like bisnoralcohol. It allows for the stereocontrolled formation of a carbon-carbon double bond, which is then further modified to create the final carboxylic acid methyl ester side chain.[1][4] This reaction is valued for its typically high yields and mild conditions.[4]
3. How can the purity of UDCA-ME be monitored during production?
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the purity of UDCA-ME and quantifying impurities.[9] Different detectors, such as UV, refractive index (RI), and evaporative light scattering detectors (ELSD), can be used.[9] Gas chromatography-mass spectrometry (GC-MS) of the corresponding methyl ester-trimethylsilyl ether derivatives can also be employed as a reference method.[9]
4. What are the critical process parameters to control during scale-up?
Key parameters to control during scale-up include:
-
Reaction Temperature: As seen in the HWE and hydroxyl oxidation reactions, temperature control is crucial for yield and impurity profiles.[3]
-
Reagent Stoichiometry and Addition Rate: The feeding strategy of reagents can significantly impact reaction selectivity and yield.[1][2]
-
Mixing and Agitation: Proper mixing is essential to avoid localized concentration gradients and prevent issues like emulsification during workup.[1][2]
-
Purification Conditions: The choice of solvent and crystallization conditions are critical for effective impurity removal.[8]
5. What are the advantages of using plant-derived starting materials?
Using plant-derived starting materials can help avoid the safety risks associated with animal-derived raw materials, which may be contaminated with pathogens.[1] They can also offer a more sustainable and potentially cost-effective supply chain.
Quantitative Data
Table 1: Impact of Reaction Conditions on Hydroxyl Oxidation of Bisnoralcohol (BA)
| Entry | NaClO (equiv.) | Reaction Time | BA Content (%) | Impurity 1-A (C(22) Carboxylic Acid) (%) |
| 1 | 1.0 | 1 h | 10.23 | 0.85 |
| 2 | 1.05 | 1 h | 3.12 | 1.21 |
| 3 | 1.1 | 1 h | 0.45 | 1.53 |
| 4 | 1.2 | 1 h | 0.38 | 2.45 |
Data adapted from a study on the synthesis of plant-derived UDCA intermediates.[3]
Table 2: Optimization of the Horner-Wadsworth-Emmons Reaction
| Parameter | Before Optimization | After Optimization |
| Yield | 79.1% | 90.8% |
| Key Impurities | C(20)-methyl racemate, C(22)-Z-ene isomer | Reduced levels of impurities |
Data reflects improvements from modifying the reaction feeding protocol.[1][2]
Experimental Protocols
Protocol 1: Synthesis of (20R,22E)-3-Oxopregna-4,22-dien-24-oic Acid Methyl Ester (HWE Reaction Intermediate)
-
Add 130.1 g (396 mmol) of Compound 1 (the aldehyde precursor) to 150.0 mL of dichloromethane (B109758) (DCM) in a reaction vessel and stir at 0 °C.[1]
-
In a separate vessel, dissolve 69.0 mL (433 mmol) of trimethyl phosphonoacetate in 120.0 mL of a 20% w/w sodium methoxide (B1231860) (NaOMe) solution to prepare a mixed solution.[1]
-
Add the mixed solution dropwise to the reaction vessel containing Compound 1 over 30 minutes, maintaining the temperature at 0–5 °C.[1]
-
Stir the reaction mixture at 0–5 °C for 1 hour.[1]
-
Monitor the reaction completion using HPLC, aiming for a substrate content of less than 0.5%.[1]
-
Once the reaction is complete, add 3.0 mL of 36% w/w hydrochloric acid dropwise at 0–5 °C until the pH reaches 3.[1]
-
Add 200.0 mL of water and stir the mixture at 0–5 °C for 30 minutes.[1]
-
Allow the layers to separate and extract the aqueous phase with DCM (2 x 75.0 mL).[1]
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography.
Protocol 2: HPLC Analysis of UDCA-ME and Related Impurities
-
Chromatographic System:
-
Standard Preparation:
-
Prepare stock solutions of UDCA-ME and known impurity standards (e.g., CDCA, lithocholic acid) in a suitable solvent like methanol.
-
Prepare a series of working standards by diluting the stock solutions to appropriate concentrations for calibration.
-
-
Sample Preparation:
-
Accurately weigh a sample of the UDCA-ME product and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the purity of UDCA-ME and the levels of impurities using the calibration curve generated from the standard solutions.
-
Visualizations
Caption: General workflow for the synthesis and purification of UDCA-ME.
Caption: Troubleshooting logic for low yield in the HWE reaction.
References
- 1. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 10538-55-3 [smolecule.com]
- 5. US20150291651A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 6. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 7. EP2880047A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 8. CA1134815A - Purification process for ursodeoxycholic acid - Google Patents [patents.google.com]
- 9. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Validating an HPLC Method for Ursodeoxycholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Comparison of HPLC Methods for Bile Acid Analysis
The analysis of Ursodeoxycholic Acid and its related compounds has been approached with various chromatographic systems and detection methods. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The esterification of the carboxylic acid group in UDCA to form its methyl ester will increase its hydrophobicity, which will primarily influence its retention time on a reversed-phase column.
Table 1: Comparison of Chromatographic Conditions for Ursodeoxycholic Acid and Related Compounds
| Analyte(s) | Column | Mobile Phase | Detector | Reference |
| Ursodeoxycholic Acid | BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm) | Isocratic: Methanol, Water, Phosphoric Acid (77:23:0.6 v/v) | Refractive Index (RI) | [1][2] |
| Ursodeoxycholic Acid and related bile acids | LiChroCART® Purospher® STAR RP-18 end-capped (150 x 4.6 mm, 5 µm) | Gradient: 0.001 M Phosphate (B84403) Buffer (pH 2.8) and Acetonitrile | UV (200 nm) | [3] |
| Ursodeoxycholic Acid and impurities | Hypersil ODS-RP-18 (100 x 2.1 mm) | Isocratic: Methanol, Acetonitrile, Water (60:22:18), pH 4.0 with Acetic Acid | Evaporative Light Scattering Detector (ELSD) | [4] |
| Ursodeoxycholic Acid in human plasma | Phenomenex Luna 5μ C18 100A (250 x 4.6 mm) | Isocratic: Acetonitrile/Ammonium Acetate 30 mM (420:580 v/v), pH 7.0 | Tandem Mass Spectrometry (MS/MS) | [5] |
| Cholic Acid and Cholic Acid Methyl Ester | YMC-Pack ODS-AQ (C18, 250 mm x 4.6 mm, 5 µm) | Isocratic: Acetonitrile, Methanol, Formic Acid in Water (pH 2.5) (43:17:40 v/v/v) | Refractive Index (RI) | |
| Bile Acid Mix (including Lithocholic Acid Methyl Ester) | InfinityLab Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm) | Gradient elution | Evaporative Light Scattering Detector (ELSD) |
Performance Comparison of Validated HPLC Methods for Ursodeoxycholic Acid
The following table summarizes the validation parameters from published HPLC methods for UDCA. These parameters serve as a benchmark when validating a new method for Ursodeoxycholic Acid Methyl Ester.
Table 2: Comparison of Validation Parameters for Ursodeoxycholic Acid HPLC Methods
| Parameter | Method 1 (UV Detection) | Method 2 (RI Detection) |
| Linearity Range | 0.12–1.05 mg/mL | 240-360 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.995 |
| Limit of Detection (LOD) | 99 ng/mL | 0.6 µg/mL |
| Limit of Quantitation (LOQ) | 303 ng/mL | 2 µg/mL |
| Precision (%RSD) | Intra-day and Inter-day < 2% | Intra-day: 0.144 – 0.332 %; Inter-day: 0.166 – 0.292 % |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not explicitly stated, but method was found to be accurate. |
| Specificity | No interference from related bile acids and excipients.[3] | No interference from degradation products.[1] |
| Robustness | Unaffected by small variations in column temperature and mobile phase pH.[3] | Unaffected by small changes in flow rate and temperature.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for the validation of an HPLC method for this compound.
Protocol 1: HPLC Method with UV Detection for Ursodeoxycholic Acid
This protocol is based on a method for the determination of UDCA in pharmaceutical formulations.[3]
-
Chromatographic System:
-
Column: LiChroCART® Purospher® STAR RP-18 end-capped (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using 0.001 M phosphate buffer (pH 2.8) and acetonitrile.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 50 µL
-
Column Temperature: 40 °C
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Ursodeoxycholic Acid in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 0.12–1.05 mg/mL).
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets/capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Procedures:
-
Specificity: Inject blank (mobile phase), placebo (formulation excipients), and standard solutions to demonstrate no interference at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the standard solution and construct a calibration curve by plotting peak area against concentration.
-
Precision: Perform replicate injections (n=6) of a standard solution at a single concentration for repeatability (intra-day precision). Assess inter-day precision by repeating the analysis on different days.
-
Accuracy: Perform recovery studies by spiking a placebo blend with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability.
-
Protocol 2: HPLC Method with Refractive Index Detection for Cholic Acid and its Methyl Ester
This protocol provides a relevant starting point for the analysis of this compound due to the similar nature of the analytes.
-
Chromatographic System:
-
Column: YMC-Pack ODS-AQ (C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile, methanol, and a dilute solution of formic acid in water (pH 2.5) (43:17:40, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index (RI) detector at 30 °C
-
Injection Volume: 50 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of Cholic Acid and Cholic Acid Methyl Ester in the mobile phase.
-
Prepare working solutions for linearity and accuracy studies by diluting the stock solutions.
-
For analysis of a bulk drug sample, dissolve a known amount in the mobile phase to achieve a concentration within the working range.
-
-
Adaptation for this compound:
-
The primary modification would be to optimize the mobile phase composition to achieve adequate separation of this compound from the parent acid and any other potential impurities. Due to the increased hydrophobicity of the methyl ester, a higher proportion of the organic solvent (acetonitrile/methanol) in the mobile phase may be required to achieve a reasonable retention time.
-
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC analytical method.
Caption: Workflow for HPLC Method Validation.
Logical Relationships of HPLC Validation Parameters
This diagram illustrates the interconnectedness of the key validation parameters.
Caption: Interrelationships of HPLC Validation Parameters.
References
- 1. lcms.cz [lcms.cz]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Nuclear magnetic resonance spectrometry and liquid chromatography of two bile acid epimers: ursodeoxycholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ursodeoxycholic Acid and Its Methyl Ester for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ursodeoxycholic Acid (UDCA) and its synthetic derivative, Ursodeoxycholic Acid Methyl Ester (Methyl Ursodeoxycholate). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct physicochemical properties, therapeutic potential, and underlying mechanisms of action of these two compounds.
Executive Summary
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that has been a cornerstone in the treatment of cholestatic liver diseases for decades. Its therapeutic efficacy is attributed to its cytoprotective, anti-apoptotic, and choleretic properties. The methyl ester of UDCA, a laboratory-synthesized derivative, is primarily utilized as a precursor in the synthesis of UDCA and as a research tool. While direct comparative studies on the therapeutic efficacy of UDCA and its methyl ester are limited, an analysis of their physicochemical properties suggests potential differences in their biological activity and pharmacokinetic profiles. This guide aims to provide a detailed comparison based on the available scientific literature.
Physicochemical Properties
The fundamental difference between UDCA and its methyl ester lies in the esterification of the carboxylic acid group at the C-24 position. This modification significantly alters the molecule's polarity, which is expected to influence its solubility, absorption, and metabolic fate.
| Property | Ursodeoxycholic Acid (UDCA) | Methyl Ursodeoxycholate | References |
| Molecular Formula | C₂₄H₄₀O₄ | C₂₅H₄₂O₄ | [1][2] |
| Molecular Weight | 392.57 g/mol | 406.61 g/mol | [1][2] |
| Water Solubility | Practically insoluble | Not explicitly found, but expected to be less soluble than UDCA due to increased lipophilicity. | [1] |
| Oral Bioavailability | Low and variable | Not explicitly found, but the increased lipophilicity might affect its absorption profile. | [1] |
Therapeutic Efficacy: A Comparative Overview
Ursodeoxycholic Acid (UDCA):
UDCA has demonstrated hepatoprotective effects in a variety of liver diseases.[3][4][5] Its mechanisms of action are multifaceted and include:
-
Cytoprotection against hydrophobic bile acids: UDCA protects liver cells from damage caused by toxic bile acids.[6][7]
-
Stimulation of hepatobiliary secretion: UDCA promotes the flow of bile.
-
Anti-apoptotic effects: UDCA inhibits programmed cell death in liver cells.
Methyl Ursodeoxycholate:
The therapeutic effects of methyl ursodeoxycholate have not been extensively studied in vivo. It is primarily known as a precursor in the synthesis of UDCA.[2][8] Its increased lipophilicity compared to UDCA may lead to altered membrane interactions and cellular uptake, but further research is needed to elucidate its specific biological activities.
Experimental Protocols
Synthesis of Methyl Ursodeoxycholate from Ursodeoxycholic Acid
Objective: To synthesize Methyl Ursodeoxycholate via esterification of UDCA.
Materials:
-
Ursodeoxycholic Acid (UDCA)
-
Methanol (B129727) (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve UDCA in methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for a specified period (e.g., 2-4 hours) to allow the esterification reaction to proceed to completion.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Methyl Ursodeoxycholate.
-
Purify the product by recrystallization or column chromatography.
Characterization: The identity and purity of the synthesized Methyl Ursodeoxycholate can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
Workflow for Synthesis and Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 10538-55-3 [smolecule.com]
- 3. Hepatoprotective bile acid 'ursodeoxycholic acid (UDCA)' Property and difference as bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid for the management of drug-induced liver injury: Role of hepatoprotective and anti-cholestatic mechanisms | EurekAlert! [eurekalert.org]
- 5. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms [xiahepublishing.com]
- 6. The role of membrane cholesterol in determining bile acid cytotoxicity and cytoprotection of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugates of ursodeoxycholate protect against cholestasis and hepatocellular necrosis caused by more hydrophobic bile salts. In vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 10538-55-3 | FU28647 [biosynth.com]
Impurity Profiling of Synthetic Ursodeoxycholic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of impurity profiles in synthetic Ursodeoxycholic Acid (UDCA) Methyl Ester derived from various synthetic routes. Understanding the impurity profile is critical for drug safety, efficacy, and regulatory compliance. This document outlines the potential impurities arising from different starting materials, presents detailed analytical methodologies for their detection and quantification, and offers a comparative analysis to aid in the selection of synthetic routes and quality control strategies.
Overview of Synthetic Routes for Ursodeoxycholic Acid
The synthesis of Ursodeoxycholic Acid (UDCA), and subsequently its methyl ester, primarily originates from three main starting materials: cholic acid (CA), chenodeoxycholic acid (CDCA), and plant-derived sterols. Each route involves a unique set of chemical transformations, leading to a distinct impurity profile.
-
From Cholic Acid (CA): This is a common and cost-effective route.[1] The synthesis involves the removal of the 12α-hydroxyl group and the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group.[1] This multi-step process often requires protection and deprotection steps, which can introduce various impurities.[1]
-
From Chenodeoxycholic Acid (CDCA): This pathway is more direct as it primarily involves the isomerization of the 7α-hydroxyl group to the desired 7β-configuration.[2] This is typically achieved through an oxidation-reduction sequence.[2]
-
From Plant-Derived Sterols: This newer approach utilizes readily available plant sterols, such as bisnoralcohol (BA), as starting materials.[3][4] This route is considered more sustainable and can avoid some of the animal-derived impurities.[3] However, it introduces a different set of process-related impurities.[3][5]
The final step in producing UDCA Methyl Ester is a straightforward esterification of the carboxylic acid group of UDCA, which in itself can introduce certain impurities if not properly controlled.
Comparative Impurity Profiles
The potential impurities in UDCA Methyl Ester are largely dictated by the synthetic route employed for the parent UDCA molecule. The following table summarizes the common and route-specific impurities.
| Impurity Category | Impurity Name | Synthesis Route(s) | Potential Impact |
| Starting Material-Related Impurities | Cholic Acid Methyl Ester | From Cholic Acid | Pharmacological activity different from UDCA. |
| Chenodeoxycholic Acid Methyl Ester | From Cholic Acid, Chenodeoxycholic Acid | A known bile acid with different physiological effects.[6] | |
| Lithocholic Acid Methyl Ester | From Cholic Acid, Chenodeoxycholic Acid | Can be hepatotoxic at high concentrations.[6] | |
| Deoxycholic Acid Methyl Ester | From Cholic Acid | Another common bile acid with distinct properties. | |
| Process-Related Impurities (General) | 7-keto-lithocholic acid methyl ester | From Cholic Acid, Chenodeoxycholic Acid | An intermediate in the epimerization of the 7-hydroxyl group. |
| 3,7-dioxo-5β-cholanic acid methyl ester | From Cholic Acid, Chenodeoxycholic Acid | Over-oxidation byproduct. | |
| Isoursodeoxycholic acid methyl ester (3β-isomer) | From Cholic Acid, Chenodeoxycholic Acid | Stereoisomer with potentially different biological activity. | |
| Process-Related Impurities (Plant-Derived Route) | C(22)-Carboxylic Acid Derivative | From Plant Sterols | Byproduct from the side-chain cleavage.[5][7] |
| C(20)-Methyl Stereoisomer | From Plant Sterols | Diastereomer formed during synthesis.[5][7] | |
| C(22)-Z-ene Isomer | From Plant Sterols | Geometric isomer formed during synthesis.[5][7] | |
| Esterification-Related Impurities | Unreacted Ursodeoxycholic Acid | All routes | Incomplete reaction. |
| Byproducts of esterification reagent | All routes | Dependent on the specific esterification method used. |
Analytical Methodologies for Impurity Profiling
Accurate and robust analytical methods are essential for the identification and quantification of impurities in UDCA Methyl Ester. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used method for the analysis of bile acids and their derivatives.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for good separation of bile acids.[8][9]
-
Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[8][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible results.
-
Detector:
-
UV Detector: Detection at low wavelengths (around 200-210 nm) can be used, but sensitivity is limited due to the poor chromophores of bile acids.[8]
-
Refractive Index (RI) Detector: Offers universal detection but with lower sensitivity compared to other detectors.[11][12]
-
Evaporative Light Scattering Detector (ELSD): Provides good sensitivity for non-volatile compounds like bile acid methyl esters and is a preferred method.[10]
-
-
Sample Preparation: Dissolve the UDCA Methyl Ester sample in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase, to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For bile acids, derivatization is necessary to increase their volatility.
Experimental Protocol:
-
Derivatization: The carboxyl group of any unreacted UDCA and the hydroxyl groups of all bile acids need to be derivatized. A common method is methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups.[13]
-
GC System: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a mass spectrometer detector.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperature: Typically set around 250-300 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the different derivatized bile acids. For example, starting at 180 °C and ramping up to 300 °C.
-
Mass Spectrometer: Operated in either full scan mode for identification of unknown impurities or in selected ion monitoring (SIM) mode for quantification of known impurities.
Experimental Workflow and Data Presentation
The following diagram illustrates a typical workflow for the comparative impurity profiling of UDCA Methyl Ester from different synthetic routes.
Caption: Workflow for Comparative Impurity Profiling.
Conclusion
The impurity profile of synthetic this compound is intrinsically linked to its manufacturing process. A thorough understanding of the potential impurities arising from different synthetic routes, coupled with the application of robust analytical methods like HPLC and GC-MS, is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a framework for researchers and drug developers to conduct a comprehensive comparative analysis, facilitating the selection of optimal synthetic strategies and the implementation of effective quality control measures.
References
- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 2. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 3. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated RP-HPLC method for quantitative determination of related impurities of ursodeoxycholic acid (API) by refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bile Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding their roles in physiological and pathological processes, including liver disease, metabolic disorders, and drug-induced liver injury.[1] As signaling molecules with diverse functions, even subtle changes in bile acid concentrations can have significant biological effects.[2] Consequently, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of the most common analytical platforms for bile acid analysis, with a focus on cross-validation, experimental protocols, and performance data to aid researchers in choosing the most appropriate method for their studies.
The gold standard for the quantification of bile acids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity, specificity, and ability to distinguish between structurally similar bile acid isomers.[3][4] However, other methods such as immunoassays (e.g., ELISA) and enzymatic assays are also utilized, particularly for high-throughput screening, each with its own set of advantages and limitations.[5][6] This guide will delve into the cross-validation of these methods, presenting supporting experimental data and detailed methodologies.
Performance Comparison of Analytical Methods
The cross-validation of analytical methods is essential to ensure that data generated from different platforms or laboratories are comparable and reliable.[7] The following tables summarize the key performance characteristics of LC-MS/MS, immunoassays, and enzymatic assays for bile acid analysis. The data for LC-MS/MS is collated from various validated methods, while the metrics for immunoassays and enzymatic assays are based on available literature for total or specific bile acid measurements.[3][5]
Table 1: Quantitative Performance Data for Bile Acid Analysis Methods
| Feature | LC-MS/MS | Immunoassay (ELISA) | Enzymatic Assays (for Total Bile Acids) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation analysis.[5] | Competitive binding of a bile acid and a labeled conjugate to a specific antibody.[5][6] | Enzymatic conversion of bile acids, leading to a detectable signal.[6] |
| Limit of Quantification (LOQ) | ~0.1 - 5 ng/mL[3][5] | Target: < 10 ng/mL[5] | Varies by kit |
| Linearity (R²) | > 0.99[3][5] | Target: > 0.99[5] | Varies by kit |
| Accuracy (% Recovery) | 85-115%[3][5] | Target: 80-120%[5] | Varies by kit |
| Precision (%CV) | < 15%[4][5] | Target: < 20%[5] | Varies by kit |
| Specificity | High (discriminates isomers)[5] | Dependent on antibody cross-reactivity[5] | Moderate (measures total 3α-hydroxysteroid bile acids)[6] |
| Throughput | Lower[5] | Higher[5] | Higher[6] |
| Cost per Sample | Higher[5] | Lower[5] | Lower[6] |
| Expertise Required | High[5] | Moderate[5] | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the key experimental protocols for sample preparation and analysis using LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing serum, plasma, and urine samples for bile acid analysis.[8][9]
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample (serum, plasma, etc.) into a microcentrifuge tube.[10]
-
Internal Standard Spiking: Add an internal standard, such as a stable isotope-labeled bile acid (e.g., Taurocholic Acid-d4), to each sample to correct for matrix effects and variations in extraction efficiency.[10]
-
Protein Precipitation: Add a precipitating agent, typically cold acetonitrile (B52724) or methanol, at a volume 3-4 times that of the sample.[8][10]
-
Vortexing: Vortex the mixture vigorously for a set duration (e.g., 1 minute) to ensure thorough mixing and protein denaturation.[8][10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for approximately 10 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.[8][10]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted bile acids to a new tube.[10]
-
Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a suitable mobile phase for LC-MS/MS analysis.[8][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for bile acid quantification due to its high sensitivity and specificity.[6]
-
Chromatographic Separation:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system is used.[5]
-
Column: A C18 reversed-phase column is commonly employed for the separation of bile acids.[5][10]
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and an organic solvent mixture like acetonitrile/methanol with 0.1% formic acid (Mobile Phase B).[5]
-
Gradient: A linear gradient is applied, starting with a low percentage of Mobile Phase B and gradually increasing to elute the bile acids based on their hydrophobicity.[5]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[5]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acid analysis.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific bile acids.[3]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for sample preparation and the logical relationship in method validation.
Caption: Workflow for bile acid analysis from sample preparation to LC-MS/MS detection.
Caption: Key parameters and their interdependencies in analytical method validation.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Bile Acid Ester Bioactivity on FXR and TGR5 Receptors
For Researchers, Scientists, and Drug Development Professionals
Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that modulate a variety of metabolic pathways. Their biological effects are primarily mediated through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor. The esterification of the C-24 carboxylic acid group of bile acids represents a key chemical modification that can influence their physicochemical properties and, consequently, their bioactivity. This guide provides an objective comparison of the bioactivity of different bile acid esters, supported by available experimental data, to aid researchers in the selection and design of targeted therapeutic agents.
While direct comparative studies on a homologous series of simple alkyl esters of bile acids are limited in publicly available literature, this guide synthesizes data on parent bile acids and key derivatives to infer the potential impact of esterification on bioactivity.
I. Comparative Bioactivity on FXR and TGR5
The potency of bile acids and their derivatives as agonists for FXR and TGR5 is typically quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency.
Farnesoid X Receptor (FXR) Activation
FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[1] Activation of FXR in the liver and intestine triggers a cascade of events that control the synthesis and transport of bile acids.[2] Among the natural bile acids, chenodeoxycholic acid (CDCA) is the most potent FXR agonist.[3]
| Compound | Receptor | EC50 (µM) | Potency Relative to CDCA |
| Chenodeoxycholic acid (CDCA) | FXR | ~10 - 50[4][5] | 1x |
| Obeticholic Acid (OCA) | FXR | ~0.1[3] | ~100x more potent |
| Deoxycholic acid (DCA) | FXR | Less potent than CDCA[2] | - |
| Cholic acid (CA) | FXR | ~600[2] | Significantly less potent |
| Lithocholic acid (LCA) | FXR | Less potent than CDCA[2] | - |
Table 1: Comparative potencies of selected bile acids and derivatives on FXR. Obeticholic acid (OCA), a synthetic derivative of CDCA with a 6-ethyl group, demonstrates significantly higher potency, highlighting that small structural modifications can dramatically impact bioactivity.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
TGR5 is involved in the regulation of energy expenditure, glucose metabolism, and inflammation.[6] Activation of TGR5 in various tissues, including the intestine and brown adipose tissue, has shown therapeutic potential for metabolic disorders.[6] The secondary bile acid, lithocholic acid (LCA), is the most potent natural TGR5 agonist.[6]
| Compound | Receptor | EC50 (µM) | Potency Relative to LCA |
| Lithocholic acid (LCA) | TGR5 | 0.53[7] | 1x |
| Deoxycholic acid (DCA) | TGR5 | 1.0[7] | ~0.5x |
| Chenodeoxycholic acid (CDCA) | TGR5 | 4.4[7] | ~0.12x |
| Cholic acid (CA) | TGR5 | 7.7[7] | ~0.07x |
| Taurolithocholic acid (TLCA) | TGR5 | More potent than LCA | - |
Table 2: Comparative potencies of selected bile acids on TGR5. The data indicates that hydrophobicity of the bile acid plays a significant role in TGR5 activation, with the more hydrophobic secondary bile acids (LCA and DCA) being more potent.
II. Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of bile acid ester bioactivity.
FXR Activation Assay (Cell-based Luciferase Reporter Assay)
This assay is commonly used to determine the potency of compounds as FXR agonists.
-
Cell Culture: Human embryonic kidney 293 (HEK293T) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with expression plasmids for human FXR and its heterodimeric partner, retinoid X receptor (RXR), along with a luciferase reporter plasmid containing FXR response elements (FXREs). A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test bile acid esters or control compounds for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
TGR5 Activation Assay (cAMP Measurement)
This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably or transiently expressing human TGR5 are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by treatment with various concentrations of the test bile acid esters or control compounds for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression analysis.
III. Visualizing the Mechanisms of Action
FXR Signaling Pathway
Bile acids enter the cell and bind to the nuclear receptor FXR, which then forms a heterodimer with RXR. This complex binds to FXR response elements (FXREs) on the DNA, leading to the transcription of target genes that regulate bile acid homeostasis.
FXR signaling cascade upon bile acid ester binding.
TGR5 Signaling Pathway
Bile acid esters bind to the TGR5 receptor on the cell surface, activating a G-protein signaling cascade that leads to the production of cAMP and subsequent downstream effects on energy and glucose metabolism.
References
- 1. Improved synthesis and characterization of bile acid esters: Organogelation and supramolecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Ursodeoxycholic Acid Methyl Ester: A Comparative Guide to qNMR and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, such as Ursodeoxycholic Acid (UDCA) Methyl Ester, robust and reliable analytical methods are paramount. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ursodeoxycholic Acid Methyl Ester. The information presented is based on established analytical principles and data from studies on UDCA and related bile acid compounds.
Comparison of Analytical Techniques
Quantitative NMR (qNMR) and HPLC are two of the most powerful and widely used techniques in pharmaceutical analysis. Each method offers distinct advantages and disadvantages for the purity determination of compounds like this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate and precise measurement of purity against a certified internal standard.[2] This technique is particularly valuable for the characterization of new chemical entities and for instances where a specific impurity standard is not available.[3]
High-Performance Liquid Chromatography (HPLC) is a comparative chromatographic technique that separates components in a mixture based on their differential interactions with a stationary and a mobile phase. For quantification, the response of the analyte is compared to that of a reference standard. HPLC methods are highly versatile, with a wide range of stationary phases and detection methods available, making them suitable for the analysis of a broad spectrum of compounds.[4] For bile acids like UDCA, which lack a strong UV chromophore, detection can be challenging and may require derivatization or the use of universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD).[4]
The following table summarizes the key performance characteristics of qNMR and HPLC for the purity assessment of this compound, based on typical performance for related compounds.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[2] | Separation based on differential partitioning between a mobile and stationary phase, with quantification relative to a reference standard.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[5] | Requires a specific reference standard of the analyte and its impurities. | Requires specific reference standards for the analyte and impurities. |
| Accuracy & Precision | High accuracy and precision, with measurement uncertainty typically below 2%.[6] | High accuracy and precision, dependent on the purity of the reference standard. | Good accuracy and precision, but may require derivatization for non-volatile compounds. |
| Specificity | Highly specific, based on the unique chemical shifts of different protons in the molecule. | Good specificity, dependent on the chromatographic resolution of the analyte from impurities.[7] | High specificity, especially when coupled with a mass spectrometer (GC-MS).[4] |
| Speed | Relatively fast analysis time per sample.[8] | Analysis time can be longer due to chromatographic run times. | Analysis time is typically longer than qNMR. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[9] | Can be more complex, sometimes requiring extraction, derivatization, and filtration.[10] | Often requires derivatization to increase volatility and thermal stability.[4] |
| Versatility | Applicable to any soluble compound with NMR-active nuclei. | Widely applicable, with various column and detector options.[4] | Limited to volatile or semi-volatile compounds. |
| Common Impurities | Can simultaneously quantify known and unknown impurities if signals are resolved. | Primarily quantifies known impurities for which standards are available. Common impurities in UDCA include chenodeoxycholic acid and lithocholic acid.[4] | Can identify and quantify volatile impurities. |
Experimental Protocols
Purity Determination by 1H-qNMR
This protocol outlines a general procedure for the purity assessment of this compound using 1H-qNMR with an internal standard.
a) Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Select a suitable internal standard that is stable, has a known purity, and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). Accurately weigh an appropriate amount of the internal standard and add it to the vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) in which both the analyte and the internal standard are fully soluble.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[3]
-
Pulse Angle: 90° flip angle.
-
Number of Scans (ns): 8 to 16, depending on the sample concentration.
-
Acquisition Time (aq): Sufficient to resolve the signals of interest (e.g., > 3 seconds).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
c) Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester singlet around 3.6 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Purity Determination by HPLC
This protocol is a representative HPLC method for the analysis of Ursodeoxycholic Acid and its related impurities, which can be adapted for this compound.
a) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water, or acetonitrile (B52724) and a phosphate (B84403) buffer. For example, methanol-water (3:2, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector:
b) Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard of known purity in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
c) Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of the this compound.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve. Impurities can be quantified based on their respective reference standards or by using relative response factors if standards are unavailable.
Visualizations
Experimental Workflow for qNMR Purity Assessment
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rssl.com [rssl.com]
- 4. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. enovatia.com [enovatia.com]
- 9. emerypharma.com [emerypharma.com]
- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ursodeoxycholic Acid Methyl Ester Reference Standard
For researchers, scientists, and drug development professionals, the purity and characterization of a reference standard are paramount for accurate and reproducible results. This guide provides a comparative analysis of the Ursodeoxycholic Acid (UDCA) Methyl Ester reference standard, offering insights into its quality attributes alongside alternative bile acid standards.
Data Presentation: Comparison of Bile Acid Reference Standards
The selection of an appropriate reference standard is critical for analytical method development, validation, and impurity profiling. Below is a comparative summary of typical specifications for Ursodeoxycholic Acid Methyl Ester and two common alternatives: Chenodeoxycholic Acid (CDCA) Methyl Ester and Tauroursodeoxycholic Acid (TUDCA).
| Parameter | This compound | Chenodeoxycholic Acid Methyl Ester | Tauroursodeoxycholic Acid (TUDCA) |
| Synonyms | Methyl Ursodeoxycholate, UDCA EP Impurity G | Methyl Chenodeoxycholate | 3α,7β-dihydroxy-5β-cholanoyl Taurine |
| CAS Number | 10538-55-3[1][2] | 3057-04-3[3] | 14605-22-2[4] |
| Molecular Formula | C₂₅H₄₂O₄[1][2] | C₂₅H₄₂O₄[3] | C₂₆H₄₅NO₆S[4] |
| Molecular Weight | 406.6 g/mol [1][2] | 406.60 g/mol [3] | 499.70 g/mol [4] |
| Typical Purity (by HPLC) | ≥95%[1] | ≥95% (Assumed typical) | ≥95%[5] |
| Identification Tests | ¹H-NMR, Mass Spectrometry, IR | ¹H-NMR, Mass Spectrometry, IR | ¹H-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol (B129727), chloroform | Soluble in methanol, ethanol | Soluble in DMSO, ethanol |
| Storage Conditions | 2-8°C[1] | Room temperature or 2-8°C | -20°C[5] |
Experimental Protocols
Accurate characterization of a reference standard relies on robust analytical methodologies. A principal technique for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and separate it from related impurities.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.075 M KH₂PO₄ adjusted to pH 3.0 with phosphoric acid) in a ratio of approximately 55:45 (v/v).[7]
-
Detector: UV at 200-210 nm or Refractive Index Detector.[8]
-
Injection Volume: 20-50 µL.[8]
-
Column Temperature: 40°C.[7]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent like methanol to prepare a stock solution. Further dilute with the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution using the same procedure as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area should be within specified limits.
Analysis: Inject the sample solution and record the chromatogram. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Chemical Relationship of UDCA and its Methyl Ester
Caption: Chemical conversion between Ursodeoxycholic Acid and its methyl ester.
Analytical Workflow for Reference Standard Certification
Caption: Workflow for the analysis and certification of a reference standard.
UDCA and the Farnesoid X Receptor (FXR) Signaling Pathway
Ursodeoxycholic acid is known to modulate the Farnesoid X Receptor (FXR) signaling pathway, which plays a crucial role in bile acid homeostasis.
Caption: Simplified diagram of UDCA's role in the FXR signaling pathway.[9]
References
- 1. clearsynth.com [clearsynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. clearsynth.com [clearsynth.com]
- 4. molnova.com [molnova.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice | EurekAlert! [eurekalert.org]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. mdpi.com [mdpi.com]
Evaluating the performance of different HPLC columns for bile acid separation
For researchers, scientists, and professionals in drug development, the accurate quantification and separation of bile acids are critical for diagnosing liver diseases, understanding metabolic pathways, and assessing drug-induced hepatotoxicity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis, and the choice of HPLC column is paramount to achieving the desired resolution and sensitivity. This guide provides an objective comparison of various HPLC columns, supported by experimental data, to aid in the selection of the optimal stationary phase for your bile acid separation needs.
The separation of bile acids is challenging due to their structural similarity, the presence of isomers, and varying polarities between unconjugated and conjugated forms (glycine or taurine-bound). While the C18 reversed-phase column is the most widely used stationary phase, alternative chemistries can offer superior selectivity and resolution, especially when dealing with complex biological matrices that can cause significant interference.
Comparative Performance of HPLC Columns
The selection of an HPLC column significantly impacts the retention, selectivity, and ultimate resolution of bile acid isomers. While standard C18 columns are a common starting point and can provide excellent separation for many bile acids, issues such as co-elution with matrix interferences can necessitate the exploration of alternative column chemistries. Sterically protected C18 phases, Phenyl, and Pentafluorophenyl (PFP) columns offer different interaction mechanisms that can be leveraged to resolve problematic analyte pairs.
A study comparing several column chemistries for the analysis of 13 bile acids highlighted these differences. While a standard C18 column effectively separated the analytes, a matrix interference co-eluted with an internal standard (D4-UDCA), compromising quantification. An ARC-18 column, which has a sterically protected C18 ligand, altered the selectivity just enough to resolve this interference. Other chemistries like Biphenyl showed good selectivity for conjugated isomers but failed to resolve unconjugated isomers or the matrix interference within a reasonable runtime. A FluoroPhenyl phase did not provide adequate selectivity for any isomer sets in the study.
Another study found that for a set of bile acid derivatives, a C18 column combined with an acetonitrile-water mobile phase was the only system capable of separating all investigated compounds, when compared against an F5 (pentafluorophenyl) column with either methanol-water or acetonitrile-water mobile phases.
The following table summarizes the performance characteristics of different column types based on published experimental data.
| Column Type | Stationary Phase Chemistry | Key Performance Characteristics | Best Suited For | Reference |
| Raptor C18 | End-capped C18 | Excellent initial selectivity and resolution for many bile acid isomers. | General-purpose bile acid screening. | |
| Raptor ARC-18 | Sterically Protected C18 | Provides alternative selectivity to standard C18, capable of resolving key analytes from matrix interferences. | Methods requiring resolution of specific isomers or analytes from matrix components that co-elute on standard C18 phases. | |
| Raptor Biphenyl | Biphenyl | Showed selectivity for glycine (B1666218) and taurine (B1682933) conjugated isomers. | Targeted analysis of conjugated bile acids where unconjugated isomers are not of interest. | |
| CORTECS Premier Phenyl | Phenyl | Achieves baseline resolution of isobaric pairs like TUDCA/TCDCA and GUDCA/GCDCA. MaxPeak hardware minimizes analyte interaction with metal surfaces. | High-resolution separation of critical isobaric bile acids. | |
| Ascentis Express C18 | Fused-Core C18 | Provides fast and robust separation of both unconjugated and conjugated bile acids, enabling individual quantification. | High-throughput clinical and research laboratories requiring rapid analysis. | |
| Purospher STAR RP-18 | End-capped C18 | High-performance end-capped C18 suitable for a wide pH range, offering robust method development. | Proteomics, lipidomics, and high-throughput analyses where reproducibility is critical. | |
| F5 / FluoroPhenyl | Pentafluorophenyl | Offers alternative selectivity through dipole-dipole and π-π interactions. Performance can be highly analyte-dependent. | Separation of halogenated compounds or specific isomers where C18 fails. Did not show good selectivity for a panel of 13 bile acids in one study. |
Experimental Workflow for Bile Acid Analysis
The successful HPLC analysis of bile acids from biological samples involves several key steps, from sample preparation to data acquisition. The general workflow is designed to extract the bile acids, remove interfering substances, and prepare the sample for chromatographic separation and detection.
Experimental Protocols
The following are representative methodologies cited in the literature for the HPLC-based separation of bile acids. These protocols provide a starting point for method development.
-
Sample Preparation: An aliquot of the sample is spiked with an internal standard solution. Proteins are precipitated via the addition of methanol (B129727). After vortexing and centrifugation, the supernatant is transferred for analysis.
-
HPLC System: Standard LC-MS/MS system.
-
Column: Raptor ARC-18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in Water.
-
Mobile Phase B: 50:50 Methanol:Acetonitrile (v/v).
-
Column Temperature: 60°C.
-
Flow Rate: 0.5 mL/min, with an increase to 0.8 mL/min late in the gradient to flush the column.
-
Injection Volume: 3 µL.
-
Gradient Program:
-
0.00 min: 35% B
-
2.00 min: 40% B
-
2.50 min: 45% B
-
3.50 min: 50% B
-
4.60 min: 55% B
-
5.70 min: 80% B
-
5.90 - 6.50 min: 85% B
-
6.51 min: Re-equilibrate at 35% B
-
-
Detector: Tandem Mass Spectrometer (MS/MS).
-
Sample Preparation: Bile acid standards combined to a concentration of 50 µg/mL in 90:10 water:acetonitrile.
-
HPLC System: ACQUITY UPLC I-Class System.
-
Column: CORTECS Premier Phenyl, 2.1 x 50 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40°C.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0.00 - 1.00 min: 5% B
-
1.00 - 7.86 min: Linear gradient to 95% B
-
7.86 - 9.00 min: Hold at 95% B
-
9.01 - 11.28 min: Return to 5% B and re-equilibrate.
-
-
Detector: ACQUITY QDa Mass Detector (MS).
-
Sample Preparation: Standard stock solutions prepared in methanol to 1 mg/mL. A mixture is created by combining standards to a final concentration of approximately 70 µg/mL.
-
HPLC System: Agilent 1260 Infinity LC.
-
Column: InfinityLab Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm.
-
Mobile Phase A: 0.5% Acetic Acid in Water.
-
Mobile Phase B: 0.5% Acetic Acid in Acetonitrile.
-
Column Temperature: 50°C.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Evaporator: 40°C, Nebulizer: 30°C, Gas: 1.2 SLM).
Conclusion
The choice of an HPLC column for bile acid separation is not a one-size-fits-all decision. While traditional C18 columns are highly effective and serve as an excellent starting point, challenges such as matrix interference and the separation of critical isobaric pairs often require the use of columns with alternative selectivities. Sterically protected C18 phases (like ARC-18) or Phenyl-based columns can provide the necessary resolution that standard C18 phases lack in specific applications. Researchers should consider the specific bile acids of interest, the complexity of the sample matrix, and the available detection methods when selecting a column. The experimental protocols and comparative data presented in this guide serve as a foundation for developing robust and reliable methods for bile acid analysis.
A Head-to-Head Comparison: GC-MS vs. LC-MS for the Detection of Ursodeoxycholic Acid Methyl Ester
For researchers, scientists, and drug development professionals engaged in the analysis of bile acids, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of Ursodeoxycholic Acid (UDCA) methyl ester.
Ursodeoxycholic acid, a secondary bile acid with therapeutic applications in liver diseases, is often analyzed as its methyl ester derivative, particularly for GC-MS analysis, to enhance its volatility. This guide delves into the experimental protocols, performance characteristics, and key considerations for employing GC-MS and LC-MS in the study of UDCA methyl ester, supported by experimental data from scientific literature.
At a Glance: Key Performance Metrics
The selection of an analytical technique often hinges on a trade-off between sensitivity, throughput, and the complexity of sample preparation. Below is a summary of the quantitative performance of GC-MS for the analysis of derivatized UDCA and LC-MS for the analysis of the parent UDCA, as the direct analysis of the methyl ester by LC-MS is less common.
| Performance Metric | GC-MS for UDCA Methyl Ester | LC-MS for Ursodeoxycholic Acid |
| Limit of Detection (LOD) | In the low ng/mL range for related fatty acid methyl esters[1] | 0.1 µg/mL (HPLC-CAD)[2] |
| Limit of Quantification (LOQ) | 39.80 ng/mL for related fatty acid methyl esters[1] | 5 ng/mL to 100 ng/mL[3][4] |
| Linearity (R²) | ≥ 0.995[5] | > 0.99[6] |
| Recovery (%) | 95.25% to 100.29% for related fatty acid methyl esters[1] | >85%[7] |
| Sample Preparation | Multi-step derivatization required | Simpler extraction procedures (e.g., protein precipitation, SPE) |
| Analysis Time per Sample | Longer, including derivatization time | 5 - 15 minutes |
| Throughput | Lower | Higher |
The GC-MS Workflow for UDCA Methyl Ester
GC-MS is a robust and well-established technique that offers high chromatographic resolution, which is particularly advantageous for separating structurally similar isomers. However, for non-volatile compounds like bile acids, a critical derivatization step is mandatory to increase their volatility for gas-phase analysis.
The typical workflow for analyzing UDCA methyl ester by GC-MS involves a two-step derivatization process:
-
Methylation: The carboxyl group of UDCA is esterified to form the methyl ester.
-
Silylation: The hydroxyl groups are subsequently derivatized, commonly through trimethylsilylation (TMS), to further increase volatility and improve chromatographic peak shape.
Experimental Protocol: GC-MS
A representative protocol for the derivatization and analysis of bile acids, including UDCA, by GC-MS is as follows[5]:
1. Sample Preparation and Derivatization:
-
Methylation of the Carboxyl Group:
-
A known quantity of the extracted bile acid sample is placed in a reaction vial and the solvent is evaporated completely.
-
20 µL of methanol, 80 µL of benzene, and 50 µL of TMS diazomethane (B1218177) (approx. 10% in hexane) are added.
-
The mixture is thoroughly mixed and then evaporated to dryness under a stream of nitrogen.
-
-
Trimethylsilylation of the Hydroxyl Groups:
-
To the dried residue, 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS) are added.
-
The vial is sealed and heated at 60°C for 10 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
-
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is optimized to achieve separation of the bile acid derivatives.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
The LC-MS Workflow for UDCA
LC-MS has emerged as a mainstream method for bile acid analysis due to its high sensitivity, specificity, and ability to analyze non-volatile and thermally labile compounds with minimal or no derivatization. For UDCA, LC-MS methods typically analyze the parent compound directly, often alongside its glycine (B1666218) and taurine (B1682933) conjugates.
Experimental Protocol: LC-MS/MS
A typical LC-MS/MS protocol for the quantification of UDCA in human plasma is outlined below[4]:
1. Sample Preparation:
-
Protein Precipitation:
-
To 0.1 mL of human plasma in a microcentrifuge tube, an internal standard is added.
-
Acetonitrile is added to precipitate the plasma proteins.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean vial for analysis.
-
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 or C4 column (e.g., Thermo Bio basic C4, 5 µm, 150x4.6 mm)[4].
-
Mobile Phase: An isocratic or gradient mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate)[4].
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for UDCA and its internal standard.
Concluding Remarks
Both GC-MS and LC-MS are powerful analytical techniques capable of providing reliable and quantitative data for the analysis of Ursodeoxycholic Acid.
GC-MS is a highly robust and reproducible method that excels in chromatographic resolution, which can be crucial for isomer separation. However, the necessity of a multi-step derivatization process increases sample preparation time and complexity, potentially introducing variability.
LC-MS/MS , on the other hand, offers the significant advantage of analyzing UDCA directly in its native form, leading to simpler and faster sample preparation and higher throughput. Its high sensitivity and specificity make it the predominant method for the quantification of UDCA and its conjugates in biological matrices in recent years.
The choice between GC-MS and LC-MS for the analysis of UDCA will ultimately depend on the specific requirements of the study, including the need for isomeric separation, desired sample throughput, and the availability of instrumentation and expertise. For the analysis of UDCA methyl ester specifically, GC-MS is the more conventional and well-documented approach. However, for the broader analysis of UDCA and its metabolites, LC-MS/MS is often the preferred method due to its simplified workflow and high sensitivity.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation - CONICET [bicyt.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. nssresearchjournal.com [nssresearchjournal.com]
Safety Operating Guide
Navigating the Safe Disposal of Ursodeoxycholic Acid Methyl Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ursodeoxycholic Acid Methyl Ester, a derivative of ursodeoxycholic acid, requires careful handling and disposal to ensure the safety of laboratory personnel and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring that your laboratory practices remain safe, efficient, and compliant.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides essential information regarding the specific hazards, handling, and storage of the compound.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as a chemical waste and to engage a licensed professional waste disposal service.[3] Due to the lack of extensive toxicological data, it is prudent to handle this compound with caution.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".[1][4][5] Do not use abbreviations.[1][4]
-
This waste should be segregated from other waste streams to prevent accidental reactions.[5][6] Do not mix it with solvents, acids, or bases unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Storage of Chemical Waste:
-
Store the waste container in a designated and properly labeled satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4]
-
Provide them with a complete and accurate description of the waste, including the full chemical name and quantity.[4]
-
Follow all institutional procedures for waste manifest documentation.
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[5][7][8]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste along with the this compound.[5][8]
-
After triple-rinsing and allowing the container to dry completely, deface or remove the original label and it may then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[7][8]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. | [8] |
| Container Rinsate Volume | Each rinse should be approximately 10% of the container's volume. | |
| pH for Neutralization (if applicable) | Not applicable for this compound without specific EHS guidance. General corrosive wastes are neutralized to a pH between 6.0 and 9.0 before sewer disposal. | [6] |
Experimental Protocols
As direct chemical neutralization or deactivation protocols for this compound are not provided in available safety literature, no experimental disposal protocols can be cited. The standard and recommended protocol is collection by a licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Ursodeoxycholic Acid Methyl Ester
Essential Safety and Handling Guide for Ursodeoxycholic Acid Methyl Ester
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Protection Type | Specification | Standard |
| Eye Protection | Safety glasses with side-shields | EN 166 (EU) or NIOSH (US) approved[1] |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber) | EN 374 (EU) or US F739[2][3] |
| Respiratory Protection | For nuisance exposures: P95 (US) or P1 (EU) particle respirator. For higher-level protection: OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. | NIOSH (US) or CEN (EU) approved[1] |
| Body Protection | Impervious clothing, such as a lab coat. | - |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent contamination and ensure the stability of the compound.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][4]
-
Avoid all personal contact, including inhalation.[3]
-
Wash hands thoroughly with soap and water after handling.[1][4]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][4]
-
Recommended storage temperature is between 2-8°C under an inert atmosphere.[1]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following step-by-step procedures should be followed.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[5] Wear the appropriate PPE as detailed above.[1]
-
Containment: Prevent the spread of dust or liquid. For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, diatomaceous earth, or vermiculite.[1][5]
-
Collection: Carefully sweep or scoop up the spilled material and absorbent.[4][5] Avoid generating dust.[3][4]
-
Packaging: Place the collected waste into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
Disposal Plan:
-
All waste, including the compound itself and any contaminated materials, must be disposed of through a licensed professional waste disposal service.[1]
-
Do not allow the product to enter drains or water sources.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Emergency First Aid
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
